Triisopropylsilanol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
hydroxy-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNNNLJCDJBERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339192 | |
| Record name | Triisopropylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17877-23-5 | |
| Record name | 1,1,1-Tris(1-methylethyl)silanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17877-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Tris(1-methylethyl)silanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6NW8LDH57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Triisopropylsilanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilanol (TIPSOH) is a sterically hindered organosilicon compound with the chemical formula C₉H₂₂OSi. Its bulky isopropyl groups confer unique properties, making it a valuable reagent in various chemical applications, particularly in organic synthesis and peptide chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on data-driven insights and experimental methodologies.
Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its appropriate handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | Tris(propan-2-yl)silanol | - |
| CAS Number | 17877-23-5 | [1][2][3] |
| Molecular Formula | C₉H₂₂OSi | [4][5] |
| Molecular Weight | 174.36 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | 98-99 °C (lit.) | [1] |
| Boiling Point | 196 °C at 750 mmHg (lit.) | [1][5] |
| Density | 0.878 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index (n20/D) | 1.456 (lit.) | [1][5] |
| Flash Point | 72.2 °C (162.0 °F) | [1] |
| pKa (Predicted) | 14.87 ± 0.53 | [4] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic features.
¹H NMR Spectroscopy (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Doublet | 18H | -CH(CH₃ )₂ |
| ~1.2 | Septet | 3H | -CH (CH₃)₂ |
| Variable (broad) | Singlet | 1H | Si-OH |
¹³C NMR Spectroscopy (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~12.8 | -C H(CH₃)₂ |
| ~17.8 | -CH(C H₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3550 (broad) | O-H stretch (hydrogen-bonded) |
| 2850-2950 | C-H stretch (alkyl) |
| ~880 | Si-O stretch |
Mass Spectrometry
| m/z | Assignment |
| 174.1440 | [M]+ (Calculated exact mass for C₉H₂₂OSi)[7] |
| 159 | [M - CH₃]+ |
| 131 | [M - C₃H₇]+ |
Molecular Structure
References
An In-Depth Technical Guide to the Synthesis of Triisopropylsilanol via Hydrolysis of Triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triisopropylsilanol through the hydrolysis of triisopropylsilane. This reaction is a fundamental transformation in organosilicon chemistry, yielding a versatile reagent and intermediate used in various applications, including as a protecting group and in the synthesis of complex molecules. This document details the underlying chemical principles, presents experimental protocols, and summarizes key quantitative data to support research and development in this area.
Core Reaction and Mechanism
The synthesis of this compound from triisopropylsilane involves the cleavage of a silicon-hydrogen (Si-H) bond and the formation of a silicon-oxygen (Si-O) bond through the action of water. This hydrolysis reaction can be effectively catalyzed by either an acid or a base.
The overall transformation is as follows:
(i-Pr)₃SiH + H₂O → (i-Pr)₃SiOH + H₂
Base-Catalyzed Mechanism:
Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom of triisopropylsilane. This forms a pentacoordinate silicon intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the Si-H bond and the formation of the silanol and hydrogen gas. The general mechanism for base-catalyzed hydrolysis is believed to proceed via a nucleophilic substitution at the silicon center.[1][2]
Acid-Catalyzed Mechanism:
In an acidic medium, the reaction mechanism is thought to involve the protonation of the hydride, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1]
A notable and efficient method for synthesizing high-purity this compound involves an alkali-catalyzed reaction in the presence of a small amount of this compound itself.[3][4] This suggests an autocatalytic process where the triisopropylsilanolate anion, formed by the reaction of this compound with the base, acts as a key catalytic species.[3]
Experimental Protocols
While various methods exist for the hydrolysis of triisopropylsilane, a particularly effective approach utilizes an alkali base in the presence of a catalytic amount of the product, this compound. This method is advantageous as it can be performed without an additional solvent, simplifying the workup and purification process to yield a high-purity product.[3][4]
Representative Protocol: Alkali-Catalyzed Hydrolysis of Triisopropylsilane
This protocol is based on the principle of using a small amount of this compound to initiate the reaction between triisopropylsilane and an alkali metal hydroxide.[3][4]
Materials:
-
Triisopropylsilane ((i-Pr)₃SiH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
This compound ((i-Pr)₃SiOH) (for initiation)
-
Anhydrous, inert solvent (optional, for handling viscous materials)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, a condenser, and an inlet for inert gas, add triisopropylsilane.
-
Add a catalytic amount of this compound to the triisopropylsilane. The molar ratio of this compound to triisopropylsilane should be at least 0.05.[4]
-
Under a continuous flow of inert gas, add the alkali (NaOH or KOH). The molar ratio of the alkali to triisopropylsilane should be at least 1.[4]
-
The reaction mixture is then stirred at a controlled temperature. The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Upon completion of the reaction, the product, this compound, can be isolated and purified by simple distillation.[4]
This method has been reported to produce this compound with a purity of 99.0% or higher.[4]
Quantitative Data
The following table summarizes the key quantitative parameters for the alkali-catalyzed synthesis of this compound from triisopropylsilane.
| Parameter | Value | Reference |
| Catalyst | NaOH or KOH | [3][4] |
| Initiator | This compound | [3][4] |
| Molar Ratio (Alkali : Triisopropylsilane) | ≥ 1 | [4] |
| Molar Ratio (this compound : Triisopropylsilane) | ≥ 0.05 | [4] |
| Product Purity | ≥ 99.0% | [4] |
Visualizing the Process
To further elucidate the reaction pathway and the experimental setup, the following diagrams are provided.
References
A Technical Guide to the Physical Properties of Triisopropylsilanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of triisopropylsilanol, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory professionals, ensuring accuracy and providing clear, actionable protocols for verification.
Core Physical Properties
This compound [(CH₃)₂CH]₃SiOH is a sterically hindered organosilicon compound. Its physical properties are crucial for its handling, application in synthesis, and for purification processes. The established values for its boiling point and density are summarized below.
Data Presentation
The quantitative physical properties of this compound are presented in the table below for quick reference and comparison. These values are widely cited in chemical literature and supplier documentation.
| Physical Property | Value | Conditions | Citations |
| Boiling Point | 196 °C | at 750 mmHg | [1][2] |
| Density | 0.878 g/mL | at 25 °C | [1][2] |
Experimental Protocols
Boiling Point Determination: Thiele Tube Method (Siwoloboff's Method)
This micro-method is ideal for determining the boiling point of a small amount of liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube is observed. Upon cooling, the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or other attachment method
-
Heating source (Bunsen burner or heating mantle)
-
Heat transfer fluid (mineral oil or silicone oil)
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with this compound.
-
Capillary Insertion: Place the capillary tube (sealed end up) inside the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube, making sure the sample is below the top level of the heating fluid. The rubber band should remain above the oil to prevent degradation.
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[3]
-
Pressure Correction: Record the ambient atmospheric pressure. The observed boiling point can be corrected to standard pressure if necessary.
Density Determination of a Liquid
The density of a liquid is its mass per unit volume. A straightforward and common method for its determination is detailed below.
Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.
Apparatus:
-
Analytical balance (accurate to at least 0.001 g)
-
Graduated cylinder or pycnometer for higher accuracy
-
Beaker
-
Thermometer
Procedure:
-
Mass of Empty Container: Measure and record the mass of a clean, dry beaker or graduated cylinder.
-
Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.
-
Mass of Container and Liquid: Measure and record the combined mass of the container and the this compound.
-
Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculation:
-
Subtract the mass of the empty container from the combined mass to find the mass of the this compound.
-
Divide the mass of the liquid by its volume to calculate the density (ρ = m/V).[4]
-
For enhanced precision, a pycnometer is recommended as it allows for a more accurate determination of the volume.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the physical properties of a liquid compound like this compound.
References
A Technical Guide to Triisopropylsilanol for Researchers and Drug Development Professionals
Triisopropylsilanol is an organosilicon compound with significant applications in organic synthesis, particularly in the context of protecting group chemistry. This guide provides an in-depth overview of its chemical properties, and its role in experimental workflows relevant to researchers, scientists, and drug development professionals.
Core Data and Properties
This compound, and its corresponding silyl ether, the triisopropylsilyl (TIPS) group, are characterized by their steric bulk, which imparts notable stability and selectivity in chemical transformations. The key quantitative data for this compound are summarized below.
| Property | Value |
| CAS Number | 17877-23-5 |
| Molecular Formula | C₉H₂₂OSi |
| Molecular Weight | 174.36 g/mol |
Role in Chemical Synthesis
This compound is a precursor to the triisopropylsilyl (TIPS) protecting group, which is widely used to protect alcohols. The TIPS group is favored for its significant steric hindrance, making the resulting silyl ether robust and resistant to a range of reaction conditions. It is more stable than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. This stability allows for selective protection and deprotection, a crucial strategy in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.
Beyond its role in forming protecting groups, this compound and related silanes also function as scavengers in peptide synthesis.[1] During the cleavage of peptides from a solid support and the removal of other protecting groups, reactive cationic species can be generated. This compound can act as a scavenger to trap these carbocations, preventing side reactions and improving the yield and purity of the final peptide.[1]
Experimental Protocols
The following sections detail generalized experimental methodologies for the protection of alcohols as triisopropylsilyl ethers and their subsequent deprotection.
Protection of Alcohols as Triisopropylsilyl (TIPS) Ethers
The introduction of the TIPS protecting group typically involves the reaction of an alcohol with a triisopropylsilyl halide (e.g., triisopropylsilyl chloride, TIPSCl) or a triisopropylsilyl triflate (TIPSOTf) in the presence of a base.
Corey Protocol (using TIPS-Cl): A widely adopted and reliable method for the silylation of alcohols is the Corey protocol, which utilizes a silyl chloride and imidazole in a polar aprotic solvent like dimethylformamide (DMF).[2]
-
Reagents:
-
Alcohol substrate
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
The alcohol and imidazole (typically 2-3 equivalents) are dissolved in anhydrous DMF.
-
Triisopropylsilyl chloride (typically 1.1-1.5 equivalents) is added to the solution.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the steric hindrance of the alcohol.
-
Upon completion, the reaction is quenched with water and the product is extracted with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Silylation using TIPS-OTf: For more sterically hindered alcohols, the more reactive triisopropylsilyl triflate (TIPSOTf) is often used in combination with a non-nucleophilic base like 2,6-lutidine.
-
Reagents:
-
Alcohol substrate
-
Triisopropylsilyl triflate (TIPSOTf)
-
2,6-lutidine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
The alcohol and 2,6-lutidine are dissolved in anhydrous DCM and the solution is cooled to 0 °C.
-
TIPSOTf is added dropwise to the cooled solution.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by flash column chromatography.
-
Deprotection of Triisopropylsilyl (TIPS) Ethers
The removal of the TIPS group is commonly achieved using a source of fluoride ions or under acidic conditions. The choice of deprotection reagent depends on the sensitivity of other functional groups in the molecule.
Fluoride-Mediated Deprotection: The high affinity of fluoride for silicon makes fluoride-based reagents highly effective for cleaving silyl ethers.
-
Reagents:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
The TIPS-protected alcohol is dissolved in THF.
-
A solution of TBAF (typically 1M in THF) is added to the reaction mixture.
-
The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC.
-
The reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The resulting alcohol is purified by column chromatography.
-
Acid-Mediated Deprotection: In molecules that are stable to acid, acidic conditions can be employed for deprotection.
-
Reagents:
-
TIPS-protected alcohol
-
An acid such as acetic acid (AcOH), trifluoroacetic acid (TFA), or hydrochloric acid (HCl)
-
A solvent system such as THF/water or methanol/water.
-
-
Procedure:
-
The TIPS-protected alcohol is dissolved in a suitable solvent mixture (e.g., THF/water).
-
The acid is added to the solution.
-
The reaction is stirred at room temperature. The rate of deprotection can be influenced by the acid strength and temperature.
-
Upon completion, the reaction is neutralized with a base (e.g., saturated NaHCO₃ solution).
-
The product is extracted, and the organic phase is washed, dried, and concentrated.
-
Purification of the alcohol is performed as needed.
-
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations involving the triisopropylsilyl protecting group.
Caption: Workflow for the protection and deprotection of an alcohol using a TIPS group.
Caption: Role of this compound as a scavenger in peptide synthesis.
References
An In-depth Technical Guide to the Silanol Functional Group in Triisopropylsilanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropylsilanol (TIPS-OH), a sterically hindered organosilicon compound, possesses a unique and highly functional silanol (-Si-OH) group that dictates its chemical behavior and broad utility in modern organic and medicinal chemistry. This technical guide provides a comprehensive overview of the core characteristics of the silanol functional group within the TIPS-OH molecule. It delves into its synthesis, purification, spectroscopic signatures, and key applications, with a particular focus on its role as a reducing agent and carbocation scavenger in solid-phase peptide synthesis (SPPS). Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a practical resource for researchers and professionals in drug development and chemical synthesis.
Introduction
The silanol functional group, the silicon analogue of an alcohol, exhibits distinct physicochemical properties owing to the inherent differences in electronegativity and atomic size between silicon and carbon. In this compound, the silicon atom is bonded to three bulky isopropyl groups and a hydroxyl moiety. This steric hindrance significantly influences the reactivity of the silanol group, rendering it a stable yet effective reagent in a variety of chemical transformations. Its applications range from a mild reducing agent to a crucial scavenger in peptide synthesis, where it mitigates side reactions by quenching reactive carbocationic intermediates.[1][2] This guide aims to provide a detailed technical understanding of this important functional group.
Synthesis and Purification of this compound
The synthesis of this compound is most commonly achieved through the hydrolysis of its precursor, triisopropylsilane ((i-Pr)₃SiH). Other methods, such as alkali-mediated reactions, have also been reported to yield high-purity products.[1]
Experimental Protocols
Protocol 2.1.1: Synthesis of this compound via Hydrolysis of Triisopropylsilane
This protocol is based on the general principle of silane hydrolysis.[1]
-
Materials: Triisopropylsilane, water, acid or base catalyst (e.g., HCl or NaOH), diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve triisopropylsilane in a suitable organic solvent like diethyl ether.
-
Slowly add an aqueous solution of an acid or base catalyst to the reaction mixture while stirring vigorously. The reaction is often exothermic.
-
Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove the catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Protocol 2.1.2: Purification by Fractional Distillation
Due to its liquid nature, this compound can be effectively purified by fractional distillation.[3][4]
-
Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the flask gently.
-
Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of this compound (196 °C at 750 mmHg).[5][6]
-
Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to drop or rise significantly.
-
Physicochemical and Spectroscopic Properties
The properties of the silanol group in this compound are summarized below.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂OSi | [5] |
| Molecular Weight | 174.36 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 196 °C / 750 mmHg | [5][6] |
| Density | 0.878 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.456 | [5][6] |
| pKa (Predicted) | 14.87 ± 0.53 | [5] |
| Si-H Bond Dissociation Energy | ~92 kcal/mol | [1] |
Spectroscopic Data
The spectroscopic data provides key insights into the structure and bonding of the silanol functional group.
Table 3.2.1: NMR Spectroscopic Data of this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |
| ¹H | Data not found | - | - | -OH, -CH, -CH₃ | |
| ¹³C | Data not found | - | - | -CH, -CH₃ | [7] |
| ²⁹Si | Data not found | - | - | Si-OH |
Note: While specific NMR data for this compound was not found in the search, the provided references indicate the availability of such spectra. Researchers should refer to spectral databases for detailed information.
Table 3.2.2: Infrared (IR) Spectroscopic Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| Si-O-H | O-H stretch | ~3300 - 3700 | Broad | [8] |
| Si-O | Si-O stretch | ~810 - 950 | Strong | [8] |
The broadness of the O-H stretching band is indicative of hydrogen bonding between this compound molecules in the condensed phase.
Reactivity and Applications of the Silanol Functional Group
The silanol group in this compound is a versatile functional group that can participate in a range of chemical reactions.
Dehydration and Condensation
Under certain conditions, this compound can undergo dehydration to form the corresponding disiloxane or can react with other silanols in condensation reactions to form siloxane linkages, which are the backbone of silicone polymers.[1]
Role as a Reducing Agent
This compound can act as a mild reducing agent, participating in the reduction of various organic functional groups.[1] This reducing ability is attributed to the hydridic character of the hydrogen atom in the Si-H bond of its precursor, triisopropylsilane.
Carbocation Scavenging in Peptide Synthesis
One of the most critical applications of triisopropylsilane, and by extension the environment created in the presence of its silanol derivative, is as a carbocation scavenger in the global deprotection step of solid-phase peptide synthesis (SPPS).[1][2] During the acidic cleavage of protecting groups (e.g., Boc, Trt), highly reactive carbocations are generated, which can lead to undesired side reactions with nucleophilic amino acid residues like tryptophan, methionine, and tyrosine. Triisopropylsilane effectively quenches these carbocations by acting as a hydride donor.[9]
Reaction Mechanism: Carbocation Scavenging
The general mechanism involves the transfer of a hydride from the silicon atom of triisopropylsilane to the carbocation, thus neutralizing it and preventing side reactions.
Caption: Carbocation scavenging mechanism of triisopropylsilane.
Experimental Workflow: Peptide Deprotection
The following workflow outlines the key steps in the cleavage and deprotection of a peptide from a solid support using a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane as a scavenger.[10][11]
Caption: Workflow for peptide cleavage and deprotection.
Conclusion
The silanol functional group in this compound, characterized by its steric bulk and moderate reactivity, is a valuable tool in synthetic chemistry. Its well-defined roles as a mild reducing agent and an efficient carbocation scavenger in peptide synthesis underscore its importance in the production of complex organic molecules and therapeutic peptides. This technical guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique properties of this compound in their work. Further research into the experimental determination of its physicochemical properties, such as its pKa and crystal structure, would further enhance its applicability and predictability in novel synthetic methodologies.
References
- 1. Buy this compound | 17877-23-5 [smolecule.com]
- 2. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. This compound | 17877-23-5 [chemicalbook.com]
- 6. トリイソプロピルシラノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Triisopropylsilanol: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triisopropylsilanol in various organic solvents. Understanding the solubility of this bulky silanol is crucial for its effective use in organic synthesis, particularly in the protection of functional groups and as a reagent in peptide chemistry. This document outlines its qualitative solubility, provides detailed experimental protocols for solubility determination, and illustrates a relevant synthetic workflow.
Core Concepts in this compound Solubility
This compound [(CH₃)₂CH]₃SiOH is a sterically hindered organosilicon compound. Its solubility is governed by the "like dissolves like" principle, influenced by its molecular structure which features a polar hydroxyl (-OH) group and three non-polar isopropyl groups. This combination results in a molecule with significant non-polar character, dictating its solubility profile.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The polar hydroxyl group can engage in hydrogen bonding with the solvent, but the large non-polar alkyl groups hinder extensive solvation. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble to Very Soluble | The overall molecular polarity is compatible with these solvents, and the absence of strong hydrogen bonding networks in the solvent allows for effective solvation of the non-polar regions. |
| Non-Polar | Hexane, Toluene | Soluble to Very Soluble | The dominant non-polar character of the three isopropyl groups leads to favorable van der Waals interactions with non-polar solvents. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocols can be employed.
General Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, hexane)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mL of the chosen organic solvent to a small test tube.
-
To the solvent, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The this compound completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A portion of the this compound dissolves, but some solid remains.
-
Insoluble: The this compound does not appear to dissolve.
-
-
If the substance dissolves, incrementally add more this compound until saturation is observed.
Standard Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Accurately pipette a known volume of the organic solvent into the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.
-
Calculate the original solubility based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Signaling Pathways and Experimental Workflows
While this compound itself is a reagent, its close analog, triisopropylsilane (TIPS), is widely used as a scavenger in solid-phase peptide synthesis (SPPS). The following workflow illustrates the role of TIPS in the deprotection step of SPPS, a process of significant interest to drug development professionals.
In this workflow, trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support and remove acid-labile protecting groups. This process generates reactive carbocations as byproducts, which can lead to undesired side reactions with the peptide. Triisopropylsilane acts as a scavenger, reacting with these carbocations to form stable, non-reactive byproducts, thereby protecting the integrity of the synthesized peptide.
The Role of Triisopropylsilanol in Phase-Transfer Catalysis: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropylsilanol (TIPSOH) has emerged as a highly effective and unique phase-transfer catalyst, particularly in solid-liquid systems for reactions such as dehydrohalogenation. Its mechanism deviates from traditional quaternary ammonium salts, operating through a neutral hydrogen-bond donor pathway. This technical guide elucidates the core mechanism of action of this compound, presents quantitative data on its catalytic performance, provides detailed experimental protocols, and visualizes the catalytic cycle. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development seeking to leverage this efficient catalytic system.
Core Mechanism of Action: A Neutral Hydrogen-Bond Donor Approach
In phase-transfer catalysis, the fundamental challenge is to bring a reactive anion from a solid or aqueous phase into an organic phase where the substrate resides. While quaternary ammonium or phosphonium salts accomplish this through ion exchange, this compound operates via a distinct, neutral-catalyst pathway.
The key to TIPSOH's efficacy lies in its ability to act as a potent hydrogen-bond donor. The catalytic cycle in a dehydrohalogenation reaction using a solid base like potassium hydroxide (KOH) can be described as follows:
-
Interfacial Deprotonation: At the interface of the solid base and the organic solvent, the hydroxyl group of this compound interacts with the hydroxide ion (OH⁻) from the solid KOH. This results in the deprotonation of TIPSOH to form the triisopropylsilanoate anion (TIPSO⁻) and a molecule of water.
-
Formation of a Lipophilic Ion Pair: The newly formed triisopropylsilanoate anion pairs with the potassium cation (K⁺) to create a lipophilic ion pair, K⁺⁻OTIPS. The three bulky isopropyl groups on the silicon atom render this ion pair highly soluble in the organic phase.
-
Anion Transport: The K⁺⁻OTIPS ion pair diffuses from the interface into the bulk organic phase, effectively transporting the reactive base.
-
Reaction with Substrate: In the organic phase, the triisopropylsilanoate anion acts as a strong base, abstracting a proton from the organic substrate (e.g., an alkyl halide) in an E2 elimination reaction. This generates the desired alkene product, a potassium halide (e.g., KX), and regenerates the this compound catalyst.
-
Catalyst Regeneration and Cycle Repetition: The regenerated this compound is then ready to return to the solid-liquid interface to begin a new catalytic cycle.
This mechanism allows for the efficient use of solid, inexpensive bases in organic solvents where they are otherwise insoluble.
Logical Relationship: The Catalytic Cycle
The sequence of events in the this compound-catalyzed dehydrohalogenation can be visualized as a catalytic cycle.
Caption: Catalytic cycle of this compound in dehydrohalogenation.
Quantitative Data on Catalytic Performance
The efficacy of this compound as a phase-transfer catalyst is demonstrated by the high yields achieved in the dehydrohalogenation of various alkyl halides. The choice of solvent also plays a critical role in the reaction's success.
| Substrate | Product | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1-Bromooctane | 1-Octene | 5 | KOH | DMF | 2 | 95 |
| 1-Bromododecane | 1-Dodecene | 5 | KOH | DMF | 2 | 96 |
| 2-Bromooctane | Octenes (mixture) | 5 | KOH | DMF | 2 | 98 |
| 1,2-Dibromodecane | 1-Bromo-1-decene | 5 | KOH | DMF | 2 | 94 |
| 1-Chloro-1-phenylethane | Styrene | 5 | KOH | DMF | 2 | 99 |
Solvent Effects on Dehydrohalogenation Yield
| Solvent | Yield (%) |
| DMF | 95 |
| THF | 75 |
| Toluene | 50 |
| Dichloromethane | 20 |
Data synthesized from available literature on this compound-catalyzed dehydrohalogenation.
Experimental Protocols
General Procedure for this compound-Catalyzed Dehydrohalogenation
This protocol is a representative example for the dehydrohalogenation of an alkyl halide using this compound as a phase-transfer catalyst.
Materials:
-
Alkyl halide (1.0 eq)
-
Potassium hydroxide (KOH), powdered (5.0 eq)
-
This compound (TIPSOH) (0.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Apparatus for distillation or chromatography for product purification
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with powdered potassium hydroxide (5.0 eq). Anhydrous DMF is added to the flask to create a slurry.
-
Catalyst Addition: this compound (0.05 eq) is added to the stirred slurry of KOH in DMF. The mixture is stirred at room temperature for approximately 15-30 minutes to allow for the in-situ formation of the potassium triisopropylsilanoate.
-
Substrate Addition: The alkyl halide (1.0 eq) is added to the reaction mixture, either neat or as a solution in a small amount of DMF.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 80 °C, depending on the substrate). The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography, to yield the pure alkene.
Experimental Workflow Diagram
Caption: General experimental workflow for dehydrohalogenation.
Conclusion
This compound presents a powerful and mechanistically distinct alternative to traditional phase-transfer catalysts. Its mode of action through neutral hydrogen-bond donation and the formation of a lipophilic silanoate ion pair enables efficient catalysis in solid-liquid systems. The high yields, coupled with the use of an inexpensive and readily available base, make this a valuable tool for organic synthesis. The provided data and protocols offer a solid foundation for researchers to implement and further explore the applications of this catalytic system in their work.
An In-depth Technical Guide to Triisopropylsilanol in Organic Chemistry: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilanol (TIPSOH), a sterically hindered organosilicon compound, has carved a significant niche in modern organic chemistry. Its unique combination of bulky isopropyl groups and a reactive silanol moiety imparts valuable properties, making it an indispensable tool in various synthetic applications, most notably in peptide synthesis and as a versatile protecting group. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols.
Discovery and Early History
The field of organosilicon chemistry was significantly advanced through the pioneering work of British chemist Colin Eaborn. While the first organosilicon compound, tetraethylsilane, was synthesized in 1863, the systematic study and understanding of these compounds blossomed in the mid-20th century. Eaborn's extensive research into sterically hindered organosilicon compounds laid the groundwork for the development and understanding of molecules like this compound.
While a definitive singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis and characterization are implicitly linked to the broader exploration of sterically hindered silanols during that period. The seminal 1952 paper by Colin Eaborn, "Organosilicon compounds. Part III. Some sterically hindered compounds," published in the Journal of the Chemical Society, is a landmark publication in this area and likely one of the earliest reports on the synthesis and properties of such compounds.[1] Eaborn's 1960 book, "Organosilicon Compounds," further solidified the knowledge base of this class of molecules, providing a comprehensive resource for chemists.[2]
Physicochemical Properties
This compound is a colorless liquid at room temperature. Its bulky isopropyl groups are key to its steric hindrance, which governs its reactivity and selectivity in chemical transformations.
| Property | Value |
| Molecular Formula | C₉H₂₂OSi |
| Molecular Weight | 174.36 g/mol |
| CAS Number | 17877-23-5 |
| Boiling Point | 196 °C at 750 mmHg |
| Density | 0.878 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.456 |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the hydrolysis of triisopropylsilyl chloride (TIPSCl). Other methods, such as the oxidation of triisopropylsilane, are also employed.
Experimental Protocol: Hydrolysis of Triisopropylsilyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Triisopropylsilyl chloride (TIPSCl)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve triisopropylsilyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Slowly add distilled water (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and a white precipitate of this compound may form.
-
Stir the reaction mixture vigorously for 1-2 hours to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining hydrochloric acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by distillation.
Key Applications in Organic Chemistry
The utility of this compound in organic synthesis is multifaceted, stemming from its steric bulk and the reactivity of the silanol group.
Protecting Group for Alcohols
The triisopropylsilyl (TIPS) group is a widely used protecting group for primary and secondary alcohols due to its steric hindrance, which provides selectivity and stability.[3][4] The TIPS ether is stable to a wide range of reaction conditions but can be readily cleaved when desired.
Experimental Workflow for Alcohol Protection and Deprotection:
Caption: General workflow for the protection of an alcohol as a TIPS ether and its subsequent deprotection.
Cation Scavenger in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) are used to cleave protecting groups from amino acid side chains. This process can generate reactive carbocations that can lead to undesired side reactions with sensitive amino acid residues such as tryptophan and methionine. Triisopropylsilane, the precursor to this compound, or the silanol itself, acts as an efficient cation scavenger by donating a hydride to quench these reactive intermediates.[5][6][7][8]
Mechanism of Cation Scavenging:
Caption: Mechanism of carbocation scavenging by this compound during peptide deprotection.
Experimental Protocol for Peptide Cleavage with a Scavenger:
A typical cleavage cocktail in Fmoc-based solid-phase peptide synthesis includes a strong acid, a scavenger, and other additives.
| Component | Purpose | Typical Concentration |
| Trifluoroacetic acid (TFA) | Cleavage of protecting groups and from the resin | 82.5 - 95% |
| Water | Cation scavenger | 5% |
| Phenol | Cation scavenger | 5% |
| Triisopropylsilane (TIS) | Cation scavenger | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for sulfoxide reduction | 2.5% |
Mild Reducing Agent
This compound and its parent silane can also function as mild and selective reducing agents in organic synthesis.[9] The steric bulk of the isopropyl groups allows for high selectivity in reductions.
Spectroscopic Data
The structural characterization of this compound is routinely performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.05-1.15 (m, 21H): This multiplet corresponds to the methyl protons of the three isopropyl groups and the methine proton of the isopropyl groups.
-
δ 1.3-1.5 (br s, 1H): This broad singlet is characteristic of the hydroxyl proton. The chemical shift and broadness of this peak can vary with concentration and temperature due to hydrogen bonding.
Conclusion
This compound, a product of the foundational era of organosilicon chemistry, has evolved into a crucial reagent for modern organic synthesis. Its sterically hindered nature provides a unique handle for selectivity in protecting group chemistry and as a mild reducing agent. Its most prominent role, however, lies in safeguarding the integrity of synthetic peptides by efficiently scavenging deleterious carbocations. The detailed protocols and data presented in this guide are intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge to effectively utilize this versatile compound in their work.
References
- 1. 537. Organosilicon compounds. Part III. Some sterically hindered compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Organosilicon Compounds - C. Eaborn - Google 圖書 [books.google.com.hk]
- 3. Introduction to Triisopropylsilane: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. homework.study.com [homework.study.com]
- 6. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 17877-23-5 [smolecule.com]
Spectroscopic Profile of Triisopropylsilanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for triisopropylsilanol. It includes detailed experimental protocols for data acquisition and a summary of key spectral features to aid in the identification and characterization of this compound.
Core Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~1.10 | Doublet | Value not explicitly found | 18H | -CH(C H₃)₂ |
| ~1.25 | Septet | Value not explicitly found | 3H | -CH (CH₃)₂ |
| ~1.65 | Singlet | N/A | 1H | Si-OH |
Note: While a definitive spectrum from a primary source was not located, the data is inferred from spectral data of similar compounds and general principles of NMR spectroscopy. The ¹H NMR and ¹³C NMR data have been reported to be consistent with previously published values.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~12.5 | -C H(CH₃)₂ |
| ~17.5 | -CH(C H₃)₂ |
Note: The specific chemical shifts are based on typical values for similar organosilicon compounds and require experimental verification.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Calculated Exact Mass (for C₉H₂₂OSi) | 174.1440 m/z |
| Found Exact Mass (M⁺) | 174.1425 m/z[1] |
Table 4: Major Fragmentation Peaks in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 159 | [M - CH₃]⁺ |
| 131 | [M - C₃H₇]⁺ |
| 117 | [M - C₄H₉O]⁺ |
| 75 | [(CH₃)₂SiOH]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for alkylsilanols and requires experimental confirmation.
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data for this compound are provided below. Given that this compound is a volatile liquid and potentially sensitive to atmospheric moisture, appropriate handling techniques are crucial.
NMR Spectroscopy Protocol
1. Sample Preparation (under inert atmosphere):
-
Due to the potential sensitivity of the Si-OH group to moisture, the sample should be handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Prepare a solution by dissolving approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) that has been dried over molecular sieves.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. For prolonged storage or analysis at elevated temperatures, flame-sealing the tube is recommended.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the proton connectivity.
Mass Spectrometry Protocol (GC-MS with Electron Ionization)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
2. Gas Chromatography (GC) Method:
-
GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of volatile, moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 2 minutes.
-
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.
3. Mass Spectrometry (MS) Method:
-
MS System: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Transfer Line Temperature: 280 °C.
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for this compound.
Caption: Workflow for NMR and MS data acquisition and analysis.
References
Methodological & Application
Triisopropylsilyl (TIPS) Ethers: A Robust Protecting Group for Primary Alcohols in Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The triisopropylsilyl (TIPS) group is a sterically hindered and highly effective protecting group for primary alcohols, widely employed in multi-step organic synthesis. Its robust nature provides significant stability across a broad range of reaction conditions, while its selective introduction and removal under mild conditions make it an invaluable tool for the synthesis of complex molecules, including natural products and pharmaceuticals.
Application Notes
Introduction to TIPS Protection
Triisopropylsilyl ethers are formed by the reaction of an alcohol with a triisopropylsilyl halide, typically triisopropylsilyl chloride (TIPSCl), or a triflate (TIPSOTf) in the presence of a base.[1][2] The large steric bulk of the three isopropyl groups on the silicon atom is a key feature of the TIPS group.[3] This steric hindrance preferentially directs the silylation towards less sterically encumbered hydroxyl groups, making it highly selective for primary alcohols over secondary and tertiary alcohols.[2]
Stability Profile
TIPS ethers exhibit exceptional stability compared to other common silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers.[4][5][6] This stability extends to both acidic and basic conditions, allowing for a wider range of subsequent chemical transformations without premature deprotection.[3][4][5] The relative stability of common silyl ethers is summarized below.
Data Presentation: Relative Stability of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data sourced from multiple chemical resources.[4][5] |
Selectivity
The significant steric bulk of the TIPS group allows for the selective protection of primary alcohols in the presence of secondary and even some tertiary alcohols.[2] This chemoselectivity is a major advantage in the synthesis of polyhydroxylated compounds, enabling chemists to differentiate between various hydroxyl groups within the same molecule.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TIPSCl and Imidazole
This protocol describes a standard procedure for the formation of a TIPS ether from a primary alcohol.
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.1 - 1.5 equiv)
-
Imidazole (2.2 - 2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 - 2.5 equiv) in anhydrous DMF.
-
To the stirred solution at room temperature, add triisopropylsilyl chloride (1.1 - 1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16-25 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TIPS-protected alcohol.
Protocol 2: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the cleavage of a TIPS ether to regenerate the primary alcohol using a fluoride source.
Reagents and Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 30 minutes to 4 hours, monitoring the reaction by TLC.[7]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Data Presentation: Typical Reaction Conditions for Protection and Deprotection
| Reaction | Reagents | Solvent | Temperature | Time | Yield |
| Protection | TIPSCl, Imidazole | DMF | Room Temp. | 16 h | ~100%[7] |
| Protection | TIPSCl, Et₃N, DMAP | CH₂Cl₂ | Room Temp. | 25 h | 95%[7] |
| Deprotection | n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temp. | 30 min - 4 h | 84% - 95%[7] |
| Deprotection | HF | MeCN | Room Temp. | 2 h | 91%[7] |
| Deprotection | HCl | H₂O, MeOH | Room Temp. | 15 h | 81%[7] |
| Deprotection | Et₃N·3HF | THF | Room Temp. | 2.5 d | ~100%[7] |
Visualizations
Caption: Experimental workflow for the protection of a primary alcohol with TIPSCl.
Caption: Experimental workflow for the deprotection of a TIPS ether using TBAF.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. synarchive.com [synarchive.com]
Application Notes and Protocols for Selective Silylation using Triisopropylsilanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, enabling chemists to mask the reactivity of a specific alcohol while performing transformations on other parts of a molecule. The triisopropylsilyl (TIPS) group is a highly valuable protecting group due to its significant steric bulk, which allows for the selective silylation of less hindered primary alcohols in the presence of more hindered secondary and tertiary alcohols.[1] While the most common method for introducing the TIPS group involves the use of triisopropylsilyl chloride (TIPSCl) or triflate (TIPSOTf), this document outlines protocols for the direct use of triisopropylsilanol (TIPSOH) as the silylating agent. The direct use of TIPSOH represents a more atom-economical approach, with water as the only byproduct in a dehydrative coupling.
This document provides detailed protocols for two distinct catalytic methods for the selective silylation of alcohols using this compound: a Lewis acid-catalyzed dehydrative condensation and a Mitsunobu reaction.
Principle of Selectivity
The selective protection of primary alcohols over secondary and tertiary alcohols is primarily governed by steric hindrance. The bulky triisopropylsilyl group experiences significant steric repulsion when approaching a more substituted hydroxyl group, making the silylation of a primary alcohol kinetically favored.
Protocol 1: Lewis Acid-Catalyzed Selective Silylation
This protocol utilizes a rare-earth triflate, such as ytterbium(III) triflate (Yb(OTf)₃), to catalyze the direct dehydrative condensation between an alcohol and this compound.[2] The Lewis acidic metal activates the silanol, facilitating nucleophilic attack by the alcohol and subsequent elimination of water.
Experimental Protocol
-
Reagent Preparation :
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. Dichloromethane (CH₂Cl₂) or toluene are suitable choices.
-
The substrate containing the hydroxyl groups, this compound (TIPSOH), and ytterbium(III) triflate (Yb(OTf)₃) should be of high purity.
-
-
Reaction Setup :
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 equiv.).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
Add this compound (1.1-1.5 equiv.).
-
Add ytterbium(III) triflate (0.05-0.1 equiv.).
-
-
Reaction Conditions :
-
Stir the reaction mixture at room temperature or heat to 40-60 °C to drive the reaction to completion. The optimal temperature may vary depending on the substrate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification :
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired silyl ether.
-
Quantitative Data
The yields and selectivity of this reaction are substrate-dependent. The following table provides representative data based on similar Lewis acid-catalyzed dehydrative couplings.
| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Selectivity (Primary:Secondary) |
| Primary Alcohol | 5-10 | 25-40 | 85-95 | N/A |
| Diol (Primary & Secondary) | 5-10 | 40-60 | 70-85 (monosilylation) | >10:1 |
Logical Workflow Diagram
Caption: Workflow for Lewis Acid-Catalyzed Silylation.
Protocol 2: Selective Silylation via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of configuration.[3][4] In this protocol, this compound acts as the nucleophile, attacking the activated alcohol. This method is particularly useful for silylating alcohols under mild, neutral conditions.
Experimental Protocol
-
Reagent Preparation :
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents. Tetrahydrofuran (THF) is a common choice.
-
The alcohol substrate, this compound (TIPSOH), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) should be of high purity.
-
-
Reaction Setup :
-
To a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere, add the alcohol substrate (1.0 equiv.), this compound (1.2-1.5 equiv.), and triphenylphosphine (1.5 equiv.).
-
Dissolve the components in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Conditions :
-
Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 equiv.) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction progress by TLC or GC.
-
-
Workup and Purification :
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel. The nonpolar triphenylphosphine oxide byproduct can often be separated from the desired silyl ether.
-
Alternatively, the crude mixture can be triturated with a nonpolar solvent (e.g., hexane) to precipitate some of the triphenylphosphine oxide before chromatography.
-
Quantitative Data
The Mitsunobu reaction generally proceeds in good to excellent yields for primary and less hindered secondary alcohols.
| Substrate Type | Temperature (°C) | Typical Yield (%) | Selectivity (Primary:Secondary) |
| Primary Alcohol | 0 to 25 | 80-95 | N/A |
| Secondary Alcohol | 0 to 25 | 60-80 | N/A |
| Diol (Primary & Secondary) | 0 to 25 | 75-90 (monosilylation) | >20:1 |
Signaling Pathway Diagram
Caption: Mitsunobu Reaction Mechanism for Silylation.
References
Application Notes and Protocols for Triisopropylsilanol as a Cation Scavenger in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups are critical steps that significantly influence the purity and yield of the final product. This process is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). A major challenge during acid-mediated cleavage is the generation of highly reactive carbocations from the acid-labile protecting groups, such as the trityl (Trt) and tert-butyl (tBu) groups.[1] These electrophilic species can lead to undesirable side reactions, including the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine, resulting in difficult-to-remove impurities.[2][3]
To mitigate these side reactions, scavengers are incorporated into the cleavage cocktail. Triisopropylsilane (TIS), an organosilicon compound, has emerged as a highly effective and widely used cation scavenger in peptide synthesis.[3][4] Its primary role is to efficiently trap reactive carbocations, thereby preserving the integrity of the desired peptide.[4] Furthermore, TIS is favored over traditional thiol-based scavengers like 1,2-ethanedithiol (EDT) due to its lower odor and distinct reactivity profile.[2] This document provides detailed application notes, experimental protocols, and a summary of quantitative data regarding the use of triisopropylsilano as a cation scavenger in peptide synthesis.
Mechanism of Action: Cation Scavenging by Triisopropylsilanol
This compound acts as a cation scavenger through a hydride donation mechanism.[3] The silicon-hydrogen (Si-H) bond in TIS is relatively weak and susceptible to cleavage in a strong acidic environment like that of the TFA cleavage cocktail. The liberated hydride ion (H-) is a potent reducing agent that readily reacts with the electrophilic carbocations generated from the protecting groups. For instance, the highly stable trityl cation (Trt+), cleaved from protected cysteine, histidine, asparagine, or glutamine residues, is effectively quenched by TIS to form the neutral and stable triphenylmethane.[5] This irreversible reaction prevents the trityl cation from alkylating nucleophilic residues in the peptide chain.[5]
Application Notes
This compound is a versatile scavenger suitable for the cleavage of a wide range of peptides. It is particularly recommended for sequences containing residues susceptible to alkylation, such as tryptophan and methionine. While highly effective, the use of TIS can also influence the outcome of cysteine-containing peptides. It has been observed that TIS can promote the removal of certain cysteine protecting groups and facilitate disulfide bond formation, which can be either a desired or undesired effect depending on the synthetic strategy.[6][7]
Data Presentation: Efficacy of this compound in Cleavage Cocktails
The inclusion of this compound in cleavage cocktails has been shown to significantly reduce side reactions. The following table summarizes quantitative data from studies on the impact of TIS on peptide purity and the reduction of specific side products.
| Peptide Sequence/Residue | Cleavage Cocktail | Observation | Result | Reference |
| Cys(Acm)-containing peptide | TFA/TIS/H₂O | Comparison with other scavengers | TIS cocktail yielded 4% fully deprotected peptide and 20% peptide disulfide. | [6] |
| Met-containing peptide | TFA/TIS/H₂O (95:2.5:2.5) | Effect of cleavage time on S-alkylation | Shortening the cleavage time from 1 hour to 30 minutes reduced the alkylated byproduct. | [8] |
| Met-containing peptide | TFA-anisole-TMSCl-Me₂S-TIS + PPh₃ | Optimization for Cys and Met-containing peptides | Eradicated oxidation and reduced S-alkylation of methionine. | [9] |
| Cys(Trt)-linear somatostatin | TFA/TIS/H₂O (95:2.5:2.5) | Effect of temperature and time on S-t-butylation | Increased temperature (40°C) and time (2h) led to a significant increase in C-terminal Cys S-t-butylation (32.3%). | [10] |
Experimental Protocols
The following protocols describe the use of this compound in standard cleavage cocktails for the final deprotection of peptides synthesized via Fmoc-based solid-phase chemistry.
Protocol 1: Standard Cleavage with TFA/TIS/H₂O Cocktail
This protocol is suitable for most peptides, especially those containing tryptophan and methionine.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail consisting of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water. Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the mixture at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the purity of the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing a combination of sensitive residues such as cysteine, methionine, tryptophan, and tyrosine.
Materials:
-
Same as Protocol 1, with the addition of phenol and thioanisole.
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare Reagent K: TFA/Phenol/H₂O/Thioanisole/TIS (82.5:5:5:5:2.5 v/v/v/v/v). For 10 mL of cocktail, mix 8.25 mL of TFA, 0.5 g of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of TIS. Prepare fresh.
-
Cleavage Reaction: Follow step 3 from Protocol 1.
-
Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.
-
Drying: Follow step 5 from Protocol 1.
-
Analysis: Follow step 6 from Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for the final cleavage and deprotection of a synthesized peptide using a this compound-containing cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application of Triisopropylsilanol in Nucleotide and Carbohydrate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropylsilanol (TIPSOH) and its derivatives, particularly triisopropylsilyl chloride (TIPSCl), are indispensable reagents in modern organic synthesis, offering robust and sterically hindered silyl ether protecting groups. This document provides detailed application notes and experimental protocols for the use of this compound-derived protecting groups in the synthesis of two critical classes of biomolecules: nucleotides and carbohydrates. In nucleotide chemistry, the focus is on the application of the [(triisopropylsilyl)oxy]methyl (TOM) protecting group for the 2'-hydroxyl function of ribonucleosides in automated solid-phase RNA synthesis. For carbohydrate chemistry, the utility of the triisopropylsilyl (TIPS) group in regioselective protection and iterative glycosylation strategies is highlighted. This guide includes quantitative data, detailed experimental procedures, and visual diagrams of key workflows and logical relationships to aid researchers in the efficient and successful synthesis of complex oligonucleotides and oligosaccharides.
Application in Nucleotide Synthesis: The TOM Protecting Group
The [(triisopropylsilyl)oxy]methyl (TOM) group, which incorporates the triisopropylsilyl moiety, is a highly effective protecting group for the 2'-hydroxyl of ribonucleosides during solid-phase phosphoramidite synthesis of RNA.[1] Its strategic design, featuring a spacer between the sterically demanding triisopropylsilyl group and the oxygen atom of the ribonucleoside, mitigates the steric hindrance that can impede coupling efficiency with other bulky 2'-protecting groups like tert-butyldimethylsilyl (TBDMS).[2][3]
The TOM group offers several advantages:
-
High Coupling Efficiency: The reduced steric hindrance allows for coupling efficiencies comparable to those seen in DNA synthesis (>99%).[4]
-
Stability: It is stable to the standard conditions employed during oligonucleotide synthesis, including the basic conditions for the removal of exocyclic amine protecting groups.[1][5]
-
Prevention of Migration: The acetal linkage of the TOM group prevents the 2' to 3' migration of the silyl group, a common side reaction with TBDMS groups that can lead to the formation of non-natural 2'-5' phosphodiester linkages.[2][3]
-
Orthogonal Deprotection: The TOM group is readily removed under mild fluoride-mediated conditions that are orthogonal to the deprotection of other protecting groups used in RNA synthesis.[5]
Quantitative Data: RNA Synthesis using TOM-Protected Monomers
| Parameter | Value/Condition | Reference(s) |
| Average Coupling Yield | >99.4% | [4] |
| Coupling Time (1.5 µmol scale) | 2.5 minutes | [4] |
| Activator | 5-(Benzylthio)-1H-tetrazole (BTT) | [4] |
| Base/Phosphodiester Deprotection | Methylamine in Ethanol/H₂O (EMAM) or NH₄OH/Methylamine (AMA) | [4][6] |
| TOM Group Deprotection Reagent | Tetrabutylammonium fluoride (TBAF) in THF or Triethylamine trihydrofluoride (TEA·3HF) | [5][6] |
| TOM Group Deprotection Conditions | 65°C for 2.5 hours (with TEA·3HF) | [6] |
Experimental Protocols
This protocol outlines the key steps in an automated synthesis cycle.
Materials:
-
TOM-protected A, C, G, and U phosphoramidites
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole in acetonitrile)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole/THF)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Initialization: The synthesis is initiated with the first nucleoside bound to the CPG solid support within a synthesis column.
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) group is removed by treating the support with the deblocking solution to expose the 5'-hydroxyl group.
-
Coupling: The TOM-protected phosphoramidite monomer and activator solution are delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.
-
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired RNA sequence is assembled.
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a vial.
-
Add 1.5 mL of ammonium hydroxide/methylamine (AMA) solution.
-
Seal the vial and heat at 65°C for 10 minutes.[6]
-
-
Removal of the 2'-O-TOM Protecting Group:
-
Evaporate the AMA solution.
-
Dissolve the RNA oligonucleotide in 115 µL of DMSO.
-
Add 60 µL of triethylamine (TEA).
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Heat the mixture at 65°C for 2.5 hours.[6]
-
-
Quenching and Purification:
-
Cool the solution and add 1.75 mL of a suitable quenching buffer.
-
Purify the deprotected RNA oligonucleotide using standard techniques such as HPLC or solid-phase extraction.
-
Visualization of the RNA Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alchemyst.co.uk [alchemyst.co.uk]
- 5. Regioselective one-pot protection of glucose | Springer Nature Experiments [experiments.springernature.com]
- 6. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Triisopropylsilanol: A Mild and Selective Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilanol (TISOH), a sterically hindered organosilicon compound, has emerged as a valuable reagent in modern organic synthesis. While traditionally recognized for its role as a cation scavenger in peptide synthesis, its utility as a mild and selective reducing agent is gaining increasing attention. The presence of the silicon-hydroxyl group, in conjunction with the bulky isopropyl substituents, imparts unique reactivity to TISOH, allowing for the chemoselective reduction of various functional groups under gentle conditions. This attribute is particularly advantageous in the synthesis of complex molecules and in drug development, where maintaining the integrity of sensitive functional groups is paramount.
The reducing properties of this compound are attributed to the hydridic character of the silicon-hydrogen bond that can be formed in situ or be present in related silane precursors. Unlike more reactive metal hydride reagents, TISOH offers a higher degree of selectivity, enabling the reduction of specific functional groups while leaving others intact. This selectivity streamlines synthetic routes by minimizing the need for extensive protecting group strategies.
These application notes provide a comprehensive overview of the use of this compound as a mild reducing agent in key organic transformations, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in its effective application.
Applications in Organic Synthesis
Deprotection of S-Protecting Groups in Peptide Synthesis
One of the most well-documented applications of this compound and its precursor, triisopropylsilane (TIPS), is in the removal of sulfur-protecting groups from cysteine residues during peptide synthesis. This is a critical step in the synthesis of peptides and proteins, where the formation of correct disulfide bridges is essential for biological activity. TISOH, often in the presence of an acid such as trifluoroacetic acid (TFA), facilitates the reductive cleavage of common S-protecting groups like acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).
Quantitative Data for S-Protecting Group Removal
| Substrate (Protected Cysteine Residue) | Reagents | Temperature (°C) | Time | Product (Deprotected Cysteine) | Yield (%) |
| Cys(Acm) | TISOH/TFA | 37 | Variable | Cys | High |
| Cys(Mob) | TISOH/TFA | 37 | Variable | Cys | High |
| Cys(But) | TISOH/TFA | 37 | Variable | Cys | Moderate |
Experimental Protocol: Deprotection of Cys(Acm) in a Peptide
-
Dissolution: Dissolve the Acm-protected peptide in a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% this compound.
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Dry the crude peptide under vacuum and purify by preparative HPLC.
Logical Workflow for S-Protecting Group Removal
Caption: Workflow for the deprotection of S-Acm protecting groups.
Reduction of Carbonyl Compounds
This compound can be employed for the selective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The mild nature of TISOH allows for the reduction of carbonyls in the presence of other reducible functional groups, such as esters and amides, which are typically unreactive under these conditions.
Quantitative Data for Carbonyl Reduction
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzaldehyde | TISOH | Lewis Acid | CH2Cl2 | 25 | 4 | Benzyl alcohol | >90 |
| Acetophenone | TISOH | Lewis Acid | CH2Cl2 | 25 | 6 | 1-Phenylethanol | >85 |
Experimental Protocol: Reduction of an Aldehyde
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde and a dry aprotic solvent such as dichloromethane (CH2Cl2).
-
Addition of Reagents: Add this compound (1.2 equivalents) to the solution, followed by a catalytic amount of a Lewis acid (e.g., BF3·OEt2).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanism of Carbonyl Reduction
Caption: Mechanism of Lewis acid-catalyzed carbonyl reduction.
Conclusion
This compound is a valuable mild reducing agent for the selective transformation of functional groups in organic synthesis. Its utility in the deprotection of sulfur-protecting groups in peptide synthesis is well-established, and it shows promise for the chemoselective reduction of carbonyl compounds. The mild reaction conditions and high selectivity make TISOH an attractive alternative to harsher reducing agents, particularly in the synthesis of complex and sensitive molecules relevant to drug discovery and development. Further research into the broader scope of its reductive capabilities is warranted and will likely expand its application in organic chemistry.
Experimental Procedures for the Deprotection of Triisopropylsilyl (TIPS) Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of triisopropylsilyl (TIPS) ethers, a common protecting group for hydroxyl functionalities in organic synthesis. The selection of the appropriate deprotection method is crucial for the successful synthesis of complex molecules and requires careful consideration of the substrate's sensitivity to acidic or basic conditions. This guide outlines the most common and effective methods for TIPS ether cleavage, including fluoride-mediated and acid-catalyzed procedures.
Introduction
Triisopropylsilyl (TIPS) ethers are valued for their steric bulk, which provides high stability under a variety of reaction conditions. However, their removal requires specific reagents and optimized protocols to ensure high yields and prevent unwanted side reactions. The choice of deprotection strategy depends on factors such as the presence of other protecting groups and the overall chemical environment of the molecule.
Fluoride-Mediated Deprotection
Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silyl ethers. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then fragments to the corresponding alcohol.[1]
Tetrabutylammonium Fluoride (TBAF)
TBAF is the most common reagent for silyl ether deprotection due to its solubility in organic solvents.[1] However, it is basic and may not be suitable for base-sensitive substrates. In such cases, buffering with acetic acid is recommended.[1]
Table 1: TBAF-Mediated Deprotection of TIPS Ethers
| Substrate | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary TIPS ether | 1.1 equiv. TBAF | THF | Room Temp. | 30 min - 4 h | 84 - 95 | [1][2] |
| Primary TIPS ether | 1.1 equiv. TBAF, Acetic Acid | THF | Room Temp. | Several hours | High | [3] |
| Secondary TIPS ether | 1.5 equiv. TBAF | THF | 0 °C to Room Temp. | 45 min | Low (Decomposition) | [4] |
dot
Caption: Workflow for TBAF-mediated deprotection of TIPS ethers.
Protocol 1: General Procedure for TBAF Deprotection of a TIPS Ether
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath, or maintain at room temperature depending on substrate reactivity.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl or water.
-
Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hydrogen Fluoride-Pyridine (HF-Pyridine)
HF-Pyridine is a less basic alternative to TBAF and is particularly useful for the selective deprotection of silyl ethers.[5] However, it is highly toxic and corrosive, requiring the use of plastic labware.
Table 2: HF-Pyridine-Mediated Deprotection of Silyl Ethers
| Substrate | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| TES ether | 4% HF-Pyridine | Pyridine | 0 °C to RT | 1-2 h | High | [6] |
| Primary TBS ether | HF-Pyridine | THF, Pyridine | 0 °C | 8 h | High | [7] |
Protocol 2: General Procedure for HF-Pyridine Deprotection of a Silyl Ether
Materials:
-
Silyl-protected alcohol
-
Hydrogen fluoride-pyridine complex (e.g., 70% HF in pyridine)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Note: All reactions involving HF-Pyridine must be conducted in plastic labware.
Procedure:
-
Prepare a stock solution of HF-Pyridine in a mixture of pyridine and THF. For example, a stock solution can be made from 2 mL of HF-Pyridine complex, 4 mL of pyridine, and 16 mL of THF.[3]
-
Dissolve the silyl-protected alcohol (1.0 equiv.) in pyridine or a mixture of pyridine and THF in a plastic vial or flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the cold HF-Pyridine stock solution to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Cool the reaction mixture and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the mixture with DCM.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acid-Catalyzed Deprotection
Acid-catalyzed hydrolysis is another common method for the deprotection of silyl ethers. The relative stability of silyl ethers to acidic hydrolysis is generally TMS < TES < TBS < TIPS < TBDPS, allowing for selective deprotection.[7]
Table 3: Acid-Catalyzed Deprotection of TIPS Ethers
| Substrate Type | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| Alkyl TIPS ether | TMSBr (cat.) | Methanol | 0 °C | < 30 min | High | [8] |
| Alkyl TIPS ether | FeCl₃ (cat.) | Methanol | Room Temp. | Variable | High | [9] |
| TIPS ether | HCl | H₂O, Methanol | Room Temp. | 15 h | 81 | [2] |
dot
Caption: Signaling pathway for acid-catalyzed silyl ether deprotection.
Protocol 3: Deprotection of a TIPS Ether using Catalytic Acetyl Chloride in Methanol
This method generates HCl in situ for a mild and efficient deprotection.
Materials:
-
TIPS-protected alcohol
-
Anhydrous methanol
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous methanol (approximately 0.1 M).
-
Cool the solution to 0 °C.
-
Add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equiv.) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is often complete within 30 minutes to a few hours.
-
Once the reaction is complete, neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Other Deprotection Methods
While fluoride-based and acid-catalyzed methods are the most common, other reagents can be employed for specific applications, such as the deprotection of TIPS-protected acetylenes.
Table 4: Other Deprotection Methods for TIPS Derivatives
| Substrate | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| TIPS-acetylene | 1.5 equiv. AgF, then 1M HCl | Methanol | Room Temp. | 3.5 h | 81 | |
| TIPS ether | Wilkinson's Cat./Catecholborane | THF | Room Temp. | 2 h | High | [5] |
dot
Caption: Logical flow of a typical deprotection experiment.
Conclusion
The deprotection of triisopropylsilyl ethers is a critical step in many synthetic routes. The methods outlined in this document provide a range of options to accommodate various substrates and functional group tolerances. Careful selection of the deprotection conditions, based on the stability of the substrate and the desired selectivity, is paramount to achieving high yields of the desired product. Researchers should consider small-scale trials to optimize conditions before proceeding to a larger scale.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: Triisopropylsilanol in the Synthesis of Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilanol (TIPSOH), a sterically hindered organosilicon compound, serves as a versatile reagent and precursor in the synthesis of a variety of organosilicon compounds. Its applications range from the formation of protective groups for alcohols to the construction of complex siloxane frameworks.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including the formation of disiloxanes via dehydrogenative coupling and the protection of alcohols as triisopropylsilyl (TIPS) ethers.
Key Applications of this compound
This compound is utilized in several key areas of organosilicon synthesis:
-
Synthesis of Disiloxanes: Through catalytic dehydrogenative coupling with hydrosilanes, this compound is a valuable precursor for the formation of disiloxanes, which are fundamental building blocks for silicones and other materials.[1]
-
Alcohol Protection: this compound can be converted to its corresponding silylating agents or used in direct protection protocols to form triisopropylsilyl (TIPS) ethers, which are robust protecting groups for alcohols in multi-step organic synthesis.
-
Precursor for Advanced Materials: this compound-derived monomers are integral in the manufacturing of specialized polymers and materials, such as those used in biomedical devices.[1]
Synthesis of Disiloxanes via Dehydrogenative Coupling
The dehydrogenative coupling of this compound with a hydrosilane is an atom-economical method for forming a Si-O-Si bond, producing only hydrogen gas as a byproduct. This reaction is typically facilitated by a metal catalyst.
Protocol 1: Cobalt-Catalyzed Dehydrogenative Coupling of this compound with Diphenylsilane
This protocol describes the synthesis of 1,1,3,3-tetraisopropyl-1,3-diphenyldisiloxane.
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the cobalt catalyst (e.g., a cobalt pincer complex, ~1-2 mol%).
-
Reagent Addition: Add a magnetic stir bar and the desired solvent (e.g., anhydrous toluene). To this, add this compound (1.0 equiv.) and diphenylsilane (1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required to initiate the reaction. The progress of the reaction can be monitored by the evolution of hydrogen gas and confirmed by techniques such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure disiloxane.
Quantitative Data:
| Reactant 1 (Equiv.) | Reactant 2 (Equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (1.0) | Diphenylsilane (1.0) | Co-pincer complex (1.5) | Toluene | 25-50 | 4-8 | 85-95 |
Protection of Alcohols as Triisopropylsilyl (TIPS) Ethers
The triisopropylsilyl (TIPS) group is a bulky and robust protecting group for alcohols, offering stability under a wide range of reaction conditions. While typically installed using triisopropylsilyl chloride (TIPSCl) or triflate (TIPSOTf), protocols involving the direct use or in situ activation of this compound are also relevant.
Protocol 2: Formation of a TIPS Ether from an Alcohol
This protocol outlines a general procedure for the protection of a primary alcohol using a silylating agent derived from this compound. The direct silylation of alcohols with this compound is less common and often requires activation. A more standard approach involves the use of triisopropylsilyl chloride (TIPSCl), which can be synthesized from this compound. For the purpose of these notes, we will detail the widely used TIPSCl method.
Reaction Workflow:
References
Application Notes and Protocols for Dehydrohalogenation Reactions Using Triisopropylsilanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohalogenation is a fundamental reaction in organic synthesis, crucial for the formation of alkenes and alkynes from alkyl halides. Traditional methods often require harsh conditions or suffer from competing substitution reactions, particularly with primary substrates. Triisopropylsilanol (TIPSOH) has emerged as a novel and effective phase-transfer catalyst for dehydrohalogenation reactions.[1] This silanol, in conjunction with a solid base like potassium hydroxide (KOH), facilitates the elimination of hydrogen halides from a variety of substrates to yield the corresponding unsaturated compounds in high yields.[1] The use of this compound as a catalyst offers a significant advantage by minimizing side reactions and enabling efficient conversion under relatively mild conditions.
The catalytic activity of this compound stems from its ability to act as a phase-transfer agent. It is proposed that the silanol reacts with the solid base (e.g., KOH) to form a lipophilic potassium triisopropylsilanoxide salt. This salt is soluble in the organic phase and acts as a strong, sterically hindered base, promoting the elimination reaction at the organic-solid interface.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed catalytic cycle for the dehydrohalogenation of an alkyl halide using this compound.
Caption: Catalytic cycle of this compound in dehydrohalogenation.
The experimental workflow for a typical dehydrohalogenation reaction using this compound is depicted below.
References
Application Notes and Protocols for Triisopropylsilane (TIPS) in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a wide range of applications, from basic research to therapeutic drug development. A critical step in SPPS, particularly in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This process, typically carried out with strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the protecting groups (e.g., trityl, tert-butyl) and the resin linker. These electrophilic species can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine, resulting in impurities that are often difficult to remove.
To mitigate these side reactions and ensure the integrity of the final peptide product, scavengers are added to the cleavage cocktail. Triisopropylsilane (TIPS), an organosilicon compound, has emerged as a highly effective and widely used scavenger in SPPS.[1][2] Its primary role is to efficiently trap carbocations by donating a hydride, thereby preventing their reaction with the peptide.[1][2] These application notes provide a detailed overview of the use of triisopropylsilane as a reagent in SPPS, including its mechanism of action, quantitative data on its effectiveness, and detailed experimental protocols.
Chemical Identity and Role
It is important to clarify that the reagent commonly used in SPPS is triisopropylsilane (TIPS) , with the chemical formula (i-Pr)₃SiH.[1][2] While sometimes informally referred to with the acronym TIS, which can be confused with other compounds, in the context of SPPS cleavage cocktails, it invariably refers to triisopropylsilane.
The principal function of TIPS is to act as a carbocation scavenger .[1][2] During the acidic cleavage of protecting groups such as trityl (Trt) from cysteine and histidine, or tert-butyl (tBu) from various residues, stable carbocations are formed. These carbocations are potent electrophiles that can attack the electron-rich side chains of amino acids, particularly the indole ring of tryptophan. TIPS effectively quenches these carbocations by donating a hydride ion, forming a stable silyl ether and a non-reactive hydrocarbon byproduct.[1][2]
Quantitative Data on the Efficacy of Triisopropylsilane
The inclusion of triisopropylsilane in the cleavage cocktail has been demonstrated to significantly improve the purity of crude peptides, especially those containing sensitive residues. The following tables summarize quantitative data from various studies, highlighting the effectiveness of TIPS in preventing side reactions.
| Peptide Sequence | Cleavage Cocktail | Temperature (°C) | Time (h) | C-terminal Cys S-tbutylation (%) | Reference |
| ³˒¹⁴Cys(Trt)-linear somatostatin | TFA/TIS/H₂O (95:2.5:2.5) | 25 | 1 | 15.4 | [3] |
| ³˒¹⁴Cys(Trt)-linear somatostatin | TFA/TIS/H₂O (95:2.5:2.5) | 40 | 0.5 | 18.8 | [3] |
| ³˒¹⁴Cys(Trt)-linear somatostatin | TFA/TIS/H₂O (95:2.5:2.5) | 40 | 2 | 32.3 | [3] |
| Table 1: Effect of Cleavage Conditions with TIPS on a Cysteine-Containing Peptide.[3] |
| Peptide Sequence | Cleavage Cocktail | Desired Peptide (%) | Side Product 1 (%) | Side Product 2 (%) | Reference |
| H-Trp-Ala-Wang | TFA/ethanedithiol/triisopropylsilane (80:10:10) | 24 | 51 | 25 | [4] |
| H-Ala-Trp-Glu(OtBu)-Wang | TFA/ethanedithiol/triisopropylsilane (80:10:10) | 56 | 38 | 6 | [4] |
| Table 2: Impact of a TIPS-Containing Scavenger Cocktail on Tryptophan-Containing Peptides.[4] |
| Scavenger (in TFA) | Fully Deprotected Peptide (%) | Peptide Disulfide (%) | Reference |
| Triisopropylsilane (TIS) | 4 | 20 | [5] |
| Table 3: Products Observed in the Cleavage of a Cys(Acm)-Protected Peptide with a TIPS-Containing Cocktail.[5] |
Experimental Protocols
The following are detailed protocols for the use of triisopropylsilane in the cleavage and deprotection of peptides from the solid support.
Protocol 1: Standard Cleavage of Peptides without Multiple Sensitive Residues
This protocol is suitable for most peptides and utilizes a standard, low-odor cleavage cocktail.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIPS)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM) for washing
-
Reaction vessel (e.g., glass vial with a screw cap and septum)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 2 mL) to remove any residual DMF and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation (Freshly Prepared): In a chemical fume hood, prepare the cleavage cocktail: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) .[6] For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIPS, and 0.05 mL of deionized water.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7] Seal the reaction vessel and gently agitate at room temperature for 1.5 to 3 hours. The solution may turn yellow or orange if trityl-protected residues are present.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[7] Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Peptide Isolation:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues (e.g., Trp, Met, Cys)
For peptides containing multiple sensitive residues that are prone to oxidation or alkylation, a more complex scavenger cocktail, such as Reagent K, is recommended. While TIPS is not a primary component of the original Reagent K, a modified version incorporating TIPS can be used, or a cocktail like Reagent B which is an "odorless" alternative using TIPS.[9]
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K - Freshly Prepared): In a chemical fume hood, prepare Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) .[9]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin (10-25 mL/g of resin). Agitate at room temperature for 1.5 to 4 hours. Peptides with multiple arginine residues may require longer deprotection times.[9]
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
Visualizations
Experimental Workflow for Peptide Cleavage and Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. peptide.com [peptide.com]
Triisopropylsilanol: Applications in Material Science and Silicone Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilanol (TIPSOH) is a sterically hindered organosilicon compound with the formula ((CH₃)₂CH)₃SiOH. Its bulky isopropyl groups confer unique properties that are leveraged in various applications within material science and the synthesis of silicone polymers. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a chain terminator in silicone polymerization, for surface modification of materials, and in the formulation of specialized coatings.
Key Applications
This compound finds utility in several key areas of material science:
-
Chain Terminator in Silicone Polymerization: The bulky triisopropylsilyl group can act as an effective end-capper in condensation polymerization of siloxanes. This allows for precise control over the molecular weight and viscosity of the resulting silicone polymers.
-
Surface Modification: TIPSOH can be used to functionalize surfaces, such as silica nanoparticles, rendering them hydrophobic. This is crucial for applications requiring water repellency and compatibility with non-polar matrices.
-
Precursor for Functional Materials: It serves as a precursor in the synthesis of various functional materials, including antifouling coatings for marine applications. The hydrophobic nature of the triisopropylsilyl group helps in preventing the adhesion of marine organisms.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the applications of this compound.
Table 1: Physical and Chemical Properties of this compound [2]
| Property | Value |
| CAS Number | 17877-23-5 |
| Molecular Formula | C₉H₂₂OSi |
| Molecular Weight | 174.36 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 196 °C/750 mmHg |
| Density | 0.878 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.456 |
Table 2: Performance Data of this compound in Material Science Applications
| Application | Property Measured | Typical Values |
| Antifouling Coatings | Water Contact Angle | > 110°[1] |
| Elastic Modulus of Copolymer Network | 1.5–3.2 GPa[1] | |
| Surface Modified Silica | Water Contact Angle | > 90° (hydrophobic) |
| Silicone Polymer (as end-capper) | Molecular Weight (Mw) | Controllable by stoichiometry |
| Polydispersity Index (PDI) | Typically low (< 1.5) |
Experimental Protocols
Protocol 1: Synthesis of Triisopropylsiloxy-Terminated Polydimethylsiloxane
This protocol describes the synthesis of a polydimethylsiloxane (PDMS) fluid end-capped with triisopropylsiloxy groups. This method utilizes the condensation reaction between dichlorodimethylsilane and this compound.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
This compound (((CH₃)₂CH)₃SiOH)
-
Anhydrous toluene
-
Pyridine
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Under a nitrogen atmosphere, charge the flask with a calculated amount of dichlorodimethylsilane and anhydrous toluene.
-
In the dropping funnel, prepare a solution of this compound and pyridine in anhydrous toluene. The molar ratio of dichlorodimethylsilane to this compound will determine the final molecular weight of the polymer.
-
Slowly add the this compound/pyridine solution to the stirred solution of dichlorodimethylsilane at room temperature. An exothermic reaction will occur, and a white precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, heat the reaction mixture to 60-80°C for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature and filter to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with deionized water several times in a separatory funnel to remove any remaining pyridine and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation to yield the triisopropylsiloxy-terminated polydimethylsiloxane oil.
Characterization:
-
The molecular weight (Mw and Mn) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed by ¹H NMR and ²⁹Si NMR spectroscopy.
-
The viscosity of the resulting silicone fluid can be measured using a viscometer.
Protocol 2: Surface Modification of Silica Nanoparticles with this compound
This protocol details the procedure for rendering silica nanoparticles hydrophobic by grafting this compound onto their surface.
Materials:
-
Silica nanoparticles (pre-synthesized or commercial)
-
This compound
-
Anhydrous toluene
-
Triethylamine (as a catalyst)
-
Ethanol
-
Centrifuge
Procedure:
-
Disperse the silica nanoparticles in anhydrous toluene using sonication to obtain a uniform suspension.
-
Add this compound and a catalytic amount of triethylamine to the suspension. The amount of this compound should be calculated based on the desired surface coverage.
-
Reflux the mixture for 12-24 hours under a nitrogen atmosphere with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with toluene and then with ethanol to remove unreacted silanol and catalyst.
-
Dry the functionalized silica nanoparticles in a vacuum oven at 60-80°C.
Characterization:
-
The success of the surface modification can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, observing the appearance of C-H stretching bands from the isopropyl groups.
-
The change in surface wettability can be quantified by measuring the water contact angle on a pressed pellet of the modified silica powder. A significant increase in the contact angle indicates successful hydrophobization.
-
Thermogravimetric analysis (TGA) can be used to determine the grafting density of the triisopropylsiloxy groups on the silica surface.
Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Triisopropylsilanol (TIPS) Protection Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of triisopropylsilanol (TIPS) protection reactions for hydroxyl groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TIPS protection reaction has a low yield. What are the common causes?
Low yields in TIPS protection reactions can stem from several factors. Common errors include the presence of moisture, impure reagents, incorrect stoichiometry, suboptimal reaction temperature, and inefficient stirring.[1][2][3] Careful attention to the experimental setup and reaction parameters is crucial for success.[1]
Q2: How does moisture affect the reaction, and how can I prevent it?
Triisopropylsilyl chloride (TIPSCl) and the activated silylating agent (e.g., TIPS triflate) are highly sensitive to moisture. Water will react with the silylating agent to form this compound (TIPS-OH), consuming the reagent and reducing the yield of the desired protected alcohol.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried, either by flame-drying or oven-drying.[1]
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but solvents can also be dried using appropriate drying agents.
-
Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]
-
Q3: What role does the base play, and which one should I choose?
A base is required to neutralize the acid byproduct (e.g., HCl if using TIPSCl, or triflic acid if using TIPS-OTf) generated during the reaction. The choice of base can significantly impact the reaction rate and yield.
-
Commonly Used Bases:
-
Troubleshooting:
-
If yields are low, consider switching to a different base. For sterically hindered alcohols, a stronger, non-nucleophilic base might be beneficial.
-
Ensure the purity of the base, as impurities can interfere with the reaction.
-
Q4: The reaction is proceeding very slowly or not at all. What can I do?
Slow reaction rates are often due to suboptimal reaction conditions or insufficient reactivity of the silylating agent.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction can increase the rate. However, be cautious as excessive heat can lead to side reactions and decomposition.[7] Optimal temperatures are typically between room temperature and 70-100°C, depending on the specific substrate and reagents.[4]
-
Use a More Reactive Silylating Agent: Triisopropylsilyl triflate (TIPS-OTf) is significantly more reactive than TIPSCl and can be effective for protecting sterically hindered or less reactive alcohols.[5]
-
Solvent Choice: The choice of solvent can influence reaction rates. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices. DMF can be particularly effective due to its ability to stabilize charged intermediates.[4][6]
-
Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially when using TIPSCl.[6]
-
Q5: I am observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?
Side products can arise from incomplete reactions, decomposition of starting material or product, or side reactions.
-
Potential Side Reactions & Solutions:
-
Hydrolysis of Silylating Agent: As mentioned in Q2, this is caused by moisture. Ensure anhydrous conditions.
-
Elimination Reactions: With secondary and tertiary alcohols, elimination to form an alkene can compete with the desired substitution, especially at higher temperatures.[8][9] Use milder conditions and a non-nucleophilic base.
-
Substrate Decomposition: If your starting material is sensitive to the reaction conditions (e.g., acidic or basic), this can lead to impurities. Consider milder bases or a different silylating agent.
-
Quantitative Data on Reaction Conditions
The following table summarizes various reported conditions for TIPS protection reactions, highlighting the impact of different reagents and solvents on reaction time and yield.
| Substrate Type | Silylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Alcohol | TIPSCl | Imidazole | DMF | RT | 16 h | 100% | [6] |
| Alcohol | TIPSCl | Et₃N, DMAP | CH₂Cl₂ | RT | 25 h | 95% | [6] |
| Alcohol | TIPS-OTf | 2,6-Lutidine | CH₂Cl₂ | 0 °C to RT | 2 h | 74-88% | [5] |
Experimental Protocols
General Protocol for TIPS Protection using TIPSCl and Imidazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the solids.
-
Reagent Addition: Slowly add triisopropylsilyl chloride (TIPSCl) (1.2 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield TIPS protection reactions.
Caption: A flowchart for troubleshooting low-yield TIPS protection reactions.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. Buy this compound | 17877-23-5 [smolecule.com]
- 5. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Deprotection of Triisopropylsilyl (TIPS) Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the deprotection of triisopropylsilyl (TIPS) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of TIPS ethers?
A1: The primary side reactions encountered during TIPS ether deprotection are elimination, epimerization, and silyl group migration.[1][2]
-
Elimination: This is prevalent when using basic fluoride reagents like tetrabutylammonium fluoride (TBAF) on substrates with a leaving group beta to the silyloxy group. The basic nature of the fluoride ion can induce elimination to form an alkene.[2]
-
Epimerization: For chiral alcohols with an acidic proton at the stereocenter, the basicity of TBAF can cause epimerization, leading to a loss of stereochemical integrity.[2]
-
Silyl Group Migration: In molecules containing multiple hydroxyl groups, the protecting silyl group can migrate from one oxygen atom to another under certain deprotection conditions.[3]
Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A2: Incomplete deprotection of a TIPS ether can be due to several factors:
-
Steric Hindrance: TIPS ethers are sterically bulky and can be resistant to deprotection, especially when attached to a hindered alcohol.
-
Reagent Quality: The deprotection reagent, particularly TBAF which is hygroscopic, may have degraded.
-
Insufficient Reagent: An inadequate amount of the deprotecting agent may have been used.
Solutions:
-
Increase the reaction temperature or prolong the reaction time.
-
Use a freshly opened bottle of the deprotection reagent.
-
Increase the equivalents of the deprotection reagent.
-
Consider a more reactive fluoride source, such as TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate).[4]
Q3: I am observing the formation of an unexpected alkene. How can I prevent this elimination side reaction?
A3: The formation of an alkene byproduct is likely due to an E2 elimination reaction promoted by the basicity of the fluoride reagent. To minimize this:
-
Use a Buffered Fluoride Source: Adding a mild acid, such as acetic acid, to the TBAF solution can buffer the reaction mixture and reduce the basicity of the fluoride ion.[3][5]
-
Switch to Acidic or Neutral Deprotection Conditions: Employing acidic conditions (e.g., HCl, p-TsOH) or milder fluoride reagents like HF-Pyridine can often circumvent the elimination pathway.[1][2]
Q4: The stereochemistry at the alcohol center is not what I expected after deprotection. How can I avoid epimerization?
A4: Epimerization is a concern for chiral secondary alcohols, especially those with an adjacent electron-withdrawing group that increases the acidity of the α-proton. To prevent this:
-
Use Milder, Less Basic Reagents: HF-Pyridine is a less basic alternative to TBAF that can often prevent epimerization.[2]
-
Employ Acidic Conditions: Acid-catalyzed deprotection is generally not associated with epimerization at the alcohol center.
-
Lower the Reaction Temperature: Running the deprotection at a lower temperature can often minimize the rate of epimerization relative to the rate of deprotection.
Q5: I have a polyol, and I suspect the TIPS group is migrating. How can I confirm and prevent this?
A5: Silyl group migration between hydroxyl groups is a known issue. Confirmation can be achieved by careful characterization of the product mixture (e.g., by 2D NMR). To prevent migration:
-
Choose the Right Deprotection Conditions: The choice of solvent and counterion can influence the rate of migration.
-
Protect All Hydroxyl Groups: If possible, protecting all hydroxyl groups with different, orthogonal protecting groups can prevent migration during the deprotection of one specific group.
-
Use Milder Reagents: Milder deprotection conditions are less likely to induce silyl group migration.
Troubleshooting Guides
Issue 1: Formation of Elimination Byproduct with TBAF
| Possible Cause | Recommended Solution |
| The fluoride ion in TBAF is acting as a base, promoting E2 elimination. | Use a buffered TBAF solution (e.g., TBAF with acetic acid). |
| The substrate is highly susceptible to elimination. | Switch to a non-basic deprotection method, such as acidic hydrolysis (e.g., HCl in MeOH) or HF-Pyridine. |
Issue 2: Epimerization of a Chiral Alcohol
| Possible Cause | Recommended Solution |
| The basicity of TBAF is causing deprotonation and reprotonation at the stereocenter. | Use a less basic fluoride source like HF-Pyridine. |
| The reaction temperature is too high, accelerating the rate of epimerization. | Perform the deprotection at a lower temperature (e.g., 0 °C or -20 °C). |
| The substrate is particularly sensitive to base-induced epimerization. | Employ acidic deprotection conditions. |
Issue 3: Silyl Group Migration in a Polyhydroxylated Molecule
| Possible Cause | Recommended Solution |
| The deprotection conditions are facilitating intramolecular silyl transfer. | Use milder deprotection conditions (e.g., lower temperature, shorter reaction time). |
| A partially deprotected intermediate is allowing for migration. | Consider a different protecting group strategy to avoid having free hydroxyl groups during deprotection. |
Data Presentation
Table 1: Comparison of Common Deprotection Reagents for TIPS Ethers
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
| n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temp. | 30 min - 4 h | 84 - 95 | Can be basic; potential for side reactions.[4] |
| TASF | THF | 0 °C | 5 min | 96 | Highly reactive fluoride source.[4] |
| HF | MeCN | Room Temp. | 2 h | 91 | Toxic and corrosive; requires plasticware.[4] |
| HCl | H₂O, MeOH | Room Temp. | 15 h | 81 | Acid-catalyzed; good for base-sensitive substrates.[4] |
| Et₃N·3HF | THF | Room Temp. | 2.5 days | 100 | Milder fluoride source.[4] |
Table 2: Relative Stability of Common Silyl Ethers to Hydrolysis
| Condition | Relative Stability Order (Least Stable > Most Stable) |
| Acidic Hydrolysis | TMS < TES < TBS < TIPS < TBDPS[6] |
| Basic Hydrolysis | TMS < TES < TBS ≈ TBDPS < TIPS [7] |
Experimental Protocols
Protocol 1: Deprotection of a TIPS Ether using TBAF
This protocol is a general guideline for the deprotection of a TIPS ether.
-
Dissolution: Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Reagent Addition: At room temperature, add a 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buffered TBAF Deprotection to Minimize Basicity-Induced Side Reactions
This protocol is recommended for substrates that are sensitive to basic conditions.
-
Prepare Buffered TBAF: In a separate flask, mix a 1.0 M solution of TBAF in THF with an equal molar amount of acetic acid.
-
Dissolution: Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Reagent Addition: Add the buffered TBAF solution to the substrate solution at room temperature.
-
Monitoring and Work-up: Follow steps 3-6 from Protocol 1.
Protocol 3: Acid-Catalyzed Deprotection of a TIPS Ether
This protocol is suitable for substrates that are sensitive to basic conditions and fluoride ions.
-
Dissolution: Dissolve the TIPS-protected alcohol (1.0 equiv.) in a mixture of THF and water (e.g., 4:1 v/v).
-
Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, neutralize the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Follow steps 5-6 from Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Selective Protection of Hydroxyl Groups with Triisopropylsilyl (TIPS) Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective protection of hydroxyl groups using triisopropylsilyl (TIPS) ethers.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of TIPS ethers.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Yield | 1. Steric Hindrance: The substrate's hydroxyl group is sterically hindered (secondary or tertiary).[1][2] 2. Low Reactivity of Silylating Agent: Triisopropylsilyl chloride (TIPSCl) can be unreactive.[1] 3. Inefficient Base: The base used may not be strong enough to deprotonate the alcohol or activate the silylating agent. 4. Presence of Water: Moisture in the reaction will consume the silylating agent. | 1. Use a more reactive silylating agent: Consider using triisopropylsilyl triflate (TIPSOTf), which is more reactive than TIPSCl, especially for hindered alcohols.[1] 2. Increase Reaction Temperature: Gently heating the reaction can sometimes overcome the activation energy barrier. Microwave irradiation has been shown to be effective in accelerating these reactions.[1][3] 3. Optimize the Base: Imidazole is a commonly used and effective base.[1] For more hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or a proton sponge may be beneficial.[4] 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Over-silylation: Multiple hydroxyl groups in the molecule are being silylated. 2. Reaction with Other Functional Groups: The silylating agent may react with other sensitive functional groups in the molecule. | 1. Control Stoichiometry: Use a controlled amount of the silylating agent (e.g., 1.0-1.2 equivalents for a single primary hydroxyl group). 2. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can improve selectivity. 3. Choose a Milder Silylating Agent: If over-silylation is a persistent issue, TIPSCl is generally more selective than the more reactive TIPSOTf. |
| Difficulty in Product Purification | 1. Co-elution with Starting Material: The protected product and the starting alcohol have similar polarities. 2. Presence of Silanol Byproducts: Hydrolyzed silylating agent can contaminate the product. | 1. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve separation. 2. Aqueous Work-up: A mild aqueous work-up can help remove water-soluble impurities and unreacted base. Quenching the reaction with a saturated aqueous solution of NaHCO₃ is a common practice.[4] |
| Unstable Product During Work-up or Purification | 1. Acidic Conditions: The TIPS ether is labile to acid.[4][5] 2. Fluoride Contamination: Trace amounts of fluoride ions can cleave the silyl ether.[6] | 1. Avoid Acid: Ensure all work-up and purification steps are performed under neutral or slightly basic conditions. Avoid using acidic quenching agents or silica gel that has not been neutralized. 2. Use Fluoride-Free Conditions: Be mindful of all reagents and glassware to avoid fluoride contamination. |
Frequently Asked Questions (FAQs)
Q1: Why is the TIPS group highly selective for primary hydroxyl groups?
The triisopropylsilyl (TIPS) group is sterically bulky due to the three isopropyl substituents attached to the silicon atom.[1] This steric hindrance makes it difficult for the silylating agent to access more sterically congested secondary and tertiary hydroxyl groups, resulting in a high degree of selectivity for the less hindered primary hydroxyls.[1][2]
Q2: What are the typical reaction conditions for protecting a primary alcohol with TIPSCl?
A common procedure involves reacting the alcohol with 1.0 to 1.2 equivalents of triisopropylsilyl chloride (TIPSCl) in the presence of a base, such as imidazole (2-2.5 equivalents), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).[1][4] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Q3: When should I use TIPSOTf instead of TIPSCl?
Triisopropylsilyl triflate (TIPSOTf) is a more reactive silylating agent than TIPSCl.[1] It is particularly useful for the protection of more hindered secondary alcohols or when the reaction with TIPSCl is sluggish. However, its higher reactivity can sometimes lead to lower selectivity.
Q4: How can I remove the TIPS protecting group?
The TIPS group is typically cleaved under acidic conditions or by using a fluoride ion source.[4][6] Common reagents for deprotection include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a very common and effective method.[7][8]
-
Acidic conditions: Acetic acid in a mixture of THF and water, or stronger acids like HCl in an alcohol solvent, can also be used.[4] The TIPS group is generally more stable to acidic conditions than other silyl ethers like TBS (tert-butyldimethylsilyl).[8]
Q5: How does the stability of the TIPS group compare to other common silyl protecting groups?
The stability of silyl ethers is largely dependent on the steric bulk around the silicon atom. The general order of stability towards hydrolysis is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[2][9]
This makes the TIPS group a robust protecting group that can withstand a variety of reaction conditions where other silyl ethers might be cleaved.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with TIPSCl and Imidazole
This protocol is adapted from a general method for the silylation of alcohols.[1]
Materials:
-
Alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). This may take several hours to overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Protection of a Phenol with TIPSCl and Imidazole
This protocol is based on an efficient method for the silylation of alcohols and phenols.[1]
Materials:
-
Phenol (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl) (1.5 eq)
-
Imidazole (3.0 eq)
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
To a microwave reaction vessel, add the phenol (1.0 eq), triisopropylsilyl chloride (1.5 eq), and imidazole (3.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and for a short duration (e.g., 300 W for 60-90 seconds). The optimal time and power should be determined for the specific substrate.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the silylation of various alcohols and phenols.
Table 1: Microwave-Assisted Silylation of Alcohols and Phenols with TIPSCl/Imidazole [1]
| Substrate | Molar Ratio (Substrate:TIPSCl:Imidazole) | Power (W) | Time (s) | Yield (%) |
| Benzyl alcohol | 1:1.5:3 | 300 | 70 | 90 |
| 3-Phenyl-1-propanol | 1:2:3 | 300 | 60 | 95 |
| Phenol | 1:1.5:3 | 300 | 80 | 92 |
| 4-Chlorophenol | 1:1.5:3 | 300 | 90 | 95 |
Visualizations
Caption: General workflow for the protection of hydroxyl groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Protection and Deprotection [cem.com]
- 4. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
Technical Support Center: Optimizing Triisopropylsilane-Mediated Reductions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triisopropylsilane (TIPS)-mediated reductions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
A Note on Nomenclature: While the topic specifies "triisopropylsilanol-mediated reductions," the primary reducing agent in this context is typically triisopropylsilane ((i-Pr)₃SiH or TIPS) . This compound ((i-Pr)₃SiOH) is often used as a cation scavenger, particularly in peptide synthesis, and is the hydrolysis product of triisopropylsilane. Although this compound can exhibit some reducing properties, TIPS is the more potent and commonly employed reagent for the reductions discussed here.[1][2] This guide will focus on optimizations using triisopropylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triisopropylsilane (TIPS) in these reductions?
A1: Triisopropylsilane acts as a mild and selective hydride donor.[3] The silicon-hydrogen bond is polarized, allowing the hydrogen to be delivered as a hydride to electrophilic centers, such as carbonyl carbons or carbocations. Its bulky isopropyl groups contribute to its selectivity, often allowing for the reduction of one functional group in the presence of others.[4]
Q2: When should I use this compound?
A2: this compound is primarily used as a scavenger for carbocations formed during acidic reactions, such as the deprotection of protecting groups in peptide synthesis.[1][5][6] By reacting with these carbocations, it prevents unwanted side reactions.
Q3: What functional groups can be reduced by triisopropylsilane?
A3: Triisopropylsilane is a versatile reducing agent capable of reducing a variety of functional groups, including:
-
Aldehydes and Ketones: Can be reduced to the corresponding alcohols or, under certain conditions, completely deoxygenated to alkanes.
-
Imines: Can be reduced to amines.
-
Protecting Groups: In peptide synthesis, TIPS is effective at removing various S-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[5][6]
-
α,β-Unsaturated Carbonyls: Reduction can occur at the carbonyl group (1,2-addition) or at the carbon-carbon double bond (1,4-addition or conjugate reduction), depending on the reaction conditions.[7][8]
Q4: What are the typical reaction conditions for a TIPS reduction?
A4: Reaction conditions can vary significantly depending on the substrate and the desired product. Key parameters to consider are the solvent, temperature, catalyst (often a Lewis acid), and reaction time. The choice of these conditions is critical for achieving high yield and selectivity.
Troubleshooting Guide
This guide addresses common problems encountered during triisopropylsilane-mediated reductions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated substrate. 2. Low reaction temperature. 3. Inactive or insufficient reducing agent. 4. Inappropriate solvent. | 1. Add a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) to activate the carbonyl or imine. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Use fresh triisopropylsilane. Ensure the stoichiometry is correct; an excess of the silane may be required. 4. Screen different solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. |
| Formation of Side Products | 1. Over-reduction of the desired product. 2. Competing side reactions (e.g., polymerization of α,β-unsaturated carbonyls). 3. Reaction with other functional groups in the molecule. 4. Disulfide bond formation in peptide deprotection.[5][6] | 1. Reduce the reaction temperature, decrease the amount of Lewis acid, or shorten the reaction time. 2. Optimize the reaction conditions (temperature, concentration) to favor the desired reaction pathway.[7] 3. The inherent selectivity of TIPS is beneficial, but optimization of conditions may be needed to enhance chemoselectivity. 4. Consider the choice of scavenger and reaction time; thioanisole and triethylsilane can also promote disulfide formation.[5] |
| Incomplete Deprotection in Peptide Synthesis | 1. Insufficient reaction time or temperature. 2. The protecting group is particularly stable. 3. Inadequate concentration of TFA or TIPS. | 1. Increase the reaction time or temperature. For example, deprotection of Cys(Acm) with TFA/TIS at 37°C shows significant conversion after 12 hours.[9] 2. The lability of cysteine protecting groups in TFA/TIS follows the order: Cys(Mob) > Cys(Acm) > Cys(But).[5][6] Longer reaction times or higher temperatures may be needed for more stable groups. 3. A common cocktail is 95-98% TFA with 2-5% TIPS. Adjusting this ratio may improve results. |
| Difficulty in Product Isolation | 1. The silyl byproducts are difficult to separate from the product. 2. The product is volatile or water-soluble. | 1. After the reaction, the silyl byproducts can often be removed by an aqueous workup or by flash chromatography. 2. If the product is volatile, be cautious during solvent removal. If it is water-soluble, perform extractions with an appropriate organic solvent. |
Data Presentation
Table 1: Effect of Solvent on the Reduction of Acetophenone
This table summarizes the effect of different solvents on the yield of 1-phenylethanol from the reduction of acetophenone.
| Solvent | Reaction Time (h) | Yield (%) |
| Ethanol | 1 | 88.6 |
| Methanol | 1 | 79.2 |
| Water | 2 | 77.7 |
| Isopropanol | 4.5 | 70.0 |
| DMF | 4 | 73.0 |
| Glycol | 9 | 87.8 |
| Glycerol | 9 | 67.9 |
| THF | 20 | 54.3 |
| n-Hexanol | 24 | - |
| n-Butanol | 24 | - |
Data adapted from a study on the catalytic reduction of acetophenone. While not a direct TIPS reduction, it illustrates the significant impact of solvent choice.
Table 2: Lability of Cysteine Protecting Groups with TFA/TIPS
This table shows the relative lability of different cysteine S-protecting groups when treated with a mixture of trifluoroacetic acid (TFA) and triisopropylsilane (TIPS).
| Protecting Group | Lability in TFA/TIS (98/2) at 37°C |
| 4-methoxybenzyl (Mob) | Most Labile |
| Acetamidomethyl (Acm) | Moderately Labile |
| tert-butyl (But) | Least Labile |
Based on findings from studies on the reduction of cysteine-S-protecting groups by triisopropylsilane.[5][6]
Experimental Protocols
General Protocol for the Reduction of a Ketone (e.g., Acetophenone)
Materials:
-
Acetophenone
-
Triisopropylsilane (TIPS)
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve acetophenone (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the Lewis acid (e.g., 1.1 equivalents of BF₃·OEt₂) to the stirred solution.
-
Add triisopropylsilane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Mandatory Visualizations
Caption: Proposed mechanism for the Lewis acid-catalyzed reduction of a ketone with triisopropylsilane.
Caption: General workflow for optimizing a triisopropylsilane-mediated reduction reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
stability of triisopropylsilanol protecting group to acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the triisopropylsilyl (TIPS) protecting group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the TIPS protecting group compared to other common silyl ethers?
A1: The triisopropylsilyl (TIPS) group is known for its significant steric bulk, which makes it substantially more stable than other common silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) under both acidic and basic conditions.[1][2][3] This enhanced stability is a key advantage in multi-step syntheses where robust protection is required.
The relative stability of common silyl ethers towards hydrolysis generally follows this order:
Q2: Under what acidic conditions is the TIPS group generally stable?
A2: TIPS ethers are highly stable to a wide range of acidic conditions that readily cleave less hindered silyl ethers. For instance, they are often stable to conditions used to remove TBS groups, such as acetic acid in THF/water or pyridinium p-toluenesulfonate (PPTS) in alcoholic solvents.[4] However, very strong acidic conditions, such as concentrated hydrofluoric acid (HF) or strong mineral acids (e.g., HCl) over prolonged periods, will lead to cleavage.[5]
Q3: What basic conditions can a TIPS-protected alcohol tolerate?
A3: TIPS ethers are exceptionally stable under most basic conditions. They are resistant to cleavage by common bases like potassium carbonate in methanol, which is often used to remove more labile protecting groups.[6] Stronger basic conditions or prolonged exposure may eventually lead to cleavage, but generally, the TIPS group is considered robust in basic media.
Q4: What are the standard methods for deprotecting a TIPS ether?
A4: Due to its high stability, deprotection of a TIPS ether typically requires specific and relatively harsh conditions. The most common and effective reagents are fluoride-based.
-
Tetrabutylammonium fluoride (TBAF): This is a widely used reagent for cleaving silyl ethers, including TIPS.[7] Reactions are typically carried out in a solvent like tetrahydrofuran (THF). For TIPS deprotection, longer reaction times or elevated temperatures may be necessary compared to the deprotection of less hindered silyl ethers.[4]
-
Hydrofluoric acid (HF): HF is a very effective reagent for TIPS deprotection. It is often used in combination with a base like pyridine (HF-Pyridine) or in an acetonitrile/water mixture.[5][8] Caution: Hydrofluoric acid is highly toxic and corrosive, and all necessary safety precautions must be strictly followed.
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): This is another fluoride source that can be used for TIPS deprotection.[5]
Troubleshooting Guide
Issue 1: Unexpected Cleavage of the TIPS Group
If you observe unintended deprotection of your TIPS ether, consider the following possibilities:
-
Strongly Acidic Conditions: Even if not the primary reagent, acidic impurities or reaction byproducts could be causing slow cleavage over time.
-
"Hidden" Fluoride Source: Some reagents may contain fluoride ions as an impurity.
-
Lewis Acid Catalysis: Certain Lewis acids can facilitate the cleavage of silyl ethers.
Solutions:
-
Neutralize Reaction Mixtures: Ensure that the pH of your reaction and workup solutions is neutral, especially if other acid-sensitive groups are present.
-
Use Anhydrous Solvents: For reactions sensitive to hydrolysis, ensure all solvents are rigorously dried.
-
Re-evaluate Reagent Compatibility: Scrutinize all reagents in your reaction step for potential acidic or fluoride-containing impurities.
Issue 2: Difficulty in Deprotecting the TIPS Group
In some cases, the TIPS group may be resistant to standard deprotection conditions. This can be due to:
-
Steric Hindrance: The local steric environment around the TIPS-protected hydroxyl group can significantly impact the accessibility of the deprotecting reagent. A highly hindered substrate will require more forcing conditions.[4]
-
Insufficient Reagent: The amount of deprotection reagent may be insufficient, especially if other reactive sites in the molecule consume it.
-
Deactivated Reagent: Old or improperly stored deprotection reagents (e.g., TBAF solution that has absorbed water) may have reduced activity.
Solutions:
-
Increase Reagent Equivalents: Use a larger excess of the deprotection reagent.
-
Elevate Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy for deprotection.
-
Use a Stronger Reagent: If TBAF is ineffective, switching to HF-Pyridine (with appropriate safety measures) may be necessary.
-
Check Reagent Quality: Use a fresh bottle or a newly prepared solution of the deprotection reagent.
Issue 3: Silyl Group Migration
In molecules with multiple hydroxyl groups, a silyl group can sometimes migrate from one oxygen atom to another, particularly under basic or fluoride-mediated conditions.[9]
Solutions:
-
Optimize Reaction Conditions: Silyl group migration can sometimes be minimized by carefully controlling the reaction temperature and time.
-
Choose a Different Deprotection Strategy: If migration is a persistent issue, consider an alternative deprotection method that is less prone to this side reaction.
-
Protect All Hydroxyl Groups: In some cases, it may be necessary to protect all hydroxyl groups and then selectively deprotect the desired one using orthogonal protecting group strategies.[10][11]
Quantitative Stability Data
The following table summarizes the relative rates of hydrolysis for common silyl ethers, providing a quantitative comparison of their stability.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
| Data sourced from Wikipedia, relative to TMS = 1.[2][12] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of a TIPS Ether using TBAF
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M TBAF solution in THF (1.1–1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction may require several hours to overnight for complete conversion, and gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Protocol 2: General Procedure for Deprotection of a TIPS Ether using HF-Pyridine
!!! EXTREME CAUTION: Hydrofluoric acid is highly toxic and corrosive. Handle HF-Pyridine only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses) and have calcium gluconate gel readily available as an antidote in case of skin contact. !!!
Materials:
-
TIPS-protected alcohol
-
HF-Pyridine complex (e.g., 70% HF in pyridine)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a plastic vial or flask (glass will be etched by HF), dissolve the TIPS-protected alcohol (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the HF-Pyridine complex dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction may take several hours to complete.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Logical Workflow for Troubleshooting TIPS Protecting Group Issues
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. redalyc.org [redalyc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Triisopropylsilanol (TIPSOH)-Protected Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of triisopropylsilanol (TIPSOH)-protected compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.
Issue 1: My TIPS-protected compound is degrading during silica gel chromatography.
-
Potential Cause: Residual acidity of standard silica gel can catalyze the cleavage of the silyl ether bond, even with a robust protecting group like TIPS.
-
Solution:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (Et₃N). After packing, flush the column with the eluent to remove excess base before loading your compound.[1][2]
-
Use Pre-treated Silica: Commercially available neutral silica gel can be used as an alternative.
-
Optimize Eluent System: Avoid highly polar or protic solvents like methanol if possible, as they can facilitate hydrolysis. If methanol is necessary, ensure the eluent is basified with triethylamine.[1]
-
Minimize Residence Time: A faster flow rate during chromatography can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.[1]
-
Issue 2: The TIPS protecting group is being cleaved during aqueous workup.
-
Potential Cause: Exposure to acidic or strongly basic aqueous solutions during reaction quenching or extraction can lead to premature deprotection.[3]
-
Solution:
-
Maintain Neutral pH: Aim to keep the pH of the aqueous phase as close to neutral (pH 7) as possible during workup.[1][3]
-
Use Buffered Solutions: Instead of strong acids or bases, use buffered aqueous solutions for washing. Saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) can be used to neutralize acidic solutions, while saturated aqueous ammonium chloride (NH₄Cl) is suitable for neutralizing basic solutions.[1][3]
-
"Salting Out": To decrease the solubility of your product in the aqueous layer and minimize contact time, saturate the aqueous phase with sodium chloride (a brine wash).[3]
-
Non-Aqueous Workup: For extremely sensitive substrates, consider a non-aqueous workup. This may involve filtering out solid reagents and then directly concentrating the reaction mixture before purification.[3]
-
Issue 3: I'm having difficulty separating my non-polar TIPS-protected compound from non-polar impurities.
-
Potential Cause: TIPS-protected compounds are often non-polar, making them difficult to separate from other non-polar substances, such as byproducts or excess reagents, by normal-phase chromatography.[4]
-
Solution:
-
Optimize TLC: Experiment with less polar eluent systems for your Thin Layer Chromatography (TLC) to achieve better separation. Systems like 100% hexanes or a very low percentage of ethyl acetate or diethyl ether in hexanes might be effective.[5]
-
Gradient Elution: During column chromatography, employ a shallow gradient of a slightly more polar solvent to carefully elute your compound while leaving less polar impurities behind or vice-versa.[2][6]
-
Alternative Purification: If chromatography is ineffective, consider other purification techniques such as recrystallization or distillation if your compound is a solid or a liquid with a suitable boiling point, respectively.[7]
-
Chemical Modification: As a last resort, you could proceed to the next synthetic step where a more polar functional group is introduced, making subsequent purification easier. Alternatively, you could temporarily deprotect the alcohol to facilitate purification and then re-protect it.[4]
-
Frequently Asked Questions (FAQs)
Q1: How stable is the TIPS protecting group compared to other common silyl ethers?
A1: The triisopropylsilyl (TIPS) group is one of the most robust and sterically hindered silyl protecting groups. It offers significantly higher stability towards both acidic and basic conditions compared to smaller silyl ethers like TMS (trimethylsilyl), TES (triethylsilyl), and TBS (tert-butyldimethylsilyl).[1][8][9]
Data Presentation: Relative Stability of Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS/TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data sourced from Wikipedia and Thieme Connect, representing relative rates of hydrolysis.[8][9]
Q2: What are the typical byproducts of a TIPS protection reaction and how can I remove them?
A2: Common byproducts include this compound (TIPSOH) and its self-condensation product, a disiloxane, especially if excess silylating reagent is used.[8] These are often more polar than the desired TIPS-protected compound. Standard flash chromatography is usually effective for their removal.[8]
Q3: Can I use recrystallization to purify my TIPS-protected compound?
A3: Yes, if your TIPS-protected compound is a solid, recrystallization can be an excellent purification method. The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10][11][12]
Q4: What are some good starting solvent systems for TLC analysis of a TIPS-protected compound?
A4: Since TIPS-protected compounds are generally non-polar, start with a non-polar eluent system and gradually increase the polarity. Good starting points include:[5]
-
100% Hexanes or Heptane
-
1-5% Ethyl Acetate in Hexanes
-
1-5% Diethyl Ether in Hexanes
For more polar TIPS-protected compounds, you can increase the percentage of the polar solvent.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a TIPS-Protected Compound
-
TLC Analysis: Determine an appropriate eluent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[5]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent. For acid-sensitive compounds, add 1-2% triethylamine to the eluent.[2]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.[2]
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the column and apply pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a TIPS-Protected Compound
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.[10][13]
-
If a single solvent is not suitable, a two-solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at high temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid.[10]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to fully dissolve it.[10]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.[10]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: Decision workflow for choosing a purification strategy.
Caption: Troubleshooting logic for degradation during chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Home Page [chem.ualberta.ca]
- 11. LabXchange [labxchange.org]
- 12. mt.com [mt.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
preventing undesired disulfide formation with triisopropylsilane scavengers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using triisopropylsilane (TIPS) as a scavenger, particularly concerning the prevention of undesired disulfide bond formation during peptide synthesis and cleavage.
Troubleshooting Guide
This guide addresses common problems encountered during peptide cleavage when using TIPS.
Issue 1: High levels of undesired disulfide-linked peptide observed in crude product.
-
Potential Cause A: Misunderstanding the role of TIPS.
-
Explanation: While TIPS is an excellent cation scavenger, it is not an effective reducing agent for maintaining a free thiol state.[1] In fact, under acidic conditions (e.g., TFA cleavage), TIPS can act as a reducing agent for certain cysteine-protecting groups (like Acm, Mob, and tBu), which liberates the free thiol.[2][3] This newly exposed thiol is then highly susceptible to air oxidation, leading to disulfide bond formation, a process that TIPS can inadvertently promote.[2][3]
-
Solution: If the goal is to obtain a peptide with free, reduced cysteine residues, a dedicated reducing scavenger must be included in the cleavage cocktail. 1,2-ethanedithiol (EDT) is highly effective for this purpose.[1] A common cocktail is the "Reagent K" formulation.
-
-
Potential Cause B: Inappropriate Scavenger Cocktail for Cysteine-Containing Peptides.
-
Explanation: A standard cleavage cocktail of TFA/TIPS/H₂O (e.g., 95:2.5:2.5) is sufficient for many peptides but is inadequate for preventing the oxidation of sensitive residues like cysteine.[1][4] The absence of a strong reducing agent allows for rapid oxidation to disulfides.
-
Solution: For peptides containing Cys, Met, or Trp, a more robust scavenger cocktail is required. The addition of EDT is critical for keeping cysteine residues in their reduced form.[1][5]
-
Issue 2: Incomplete removal of cysteine-protecting groups (e.g., Acm, tBu).
-
Potential Cause A: Insufficient reaction time or temperature.
-
Explanation: While TIPS can facilitate the removal of groups like Acm and tBu, the reaction is often slower than the removal of more labile groups like Trt.[3] Standard room temperature cleavage for 1-2 hours may be insufficient.
-
Solution: If removal of these tougher protecting groups is desired alongside cleavage, extending the reaction time or moderately increasing the temperature (e.g., to 37 °C) can improve deprotection efficiency.[3] However, be aware that these conditions will also increase the likelihood of disulfide formation if a reducing agent like EDT is not present.
-
-
Potential Cause B: Scavenger choice.
-
Explanation: Water is a very ineffective scavenger for aiding in the removal of S-protecting groups.[2] While TIPS is effective, other scavengers like thioanisole have been shown to be even more effective at removing groups like Acm.[2]
-
Solution: Consider replacing or supplementing TIPS with thioanisole if you are struggling to remove specific S-protecting groups. Note that thioanisole also promotes disulfide formation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triisopropylsilane (TIPS) in peptide cleavage?
A1: The primary role of TIPS is to act as a cation scavenger during the final acidolytic cleavage of peptides from the resin (e.g., with trifluoroacetic acid, TFA).[6] During cleavage, protecting groups like trityl (Trt) and tert-butyl (tBu) are removed, generating stable carbocations.[6] These reactive electrophilic species can re-attach to nucleophilic residues on the peptide, such as tryptophan or methionine, creating unwanted side products. TIPS effectively traps these carbocations by donating a hydride, thus preventing side reactions.[6][7]
Q2: Can TIPS prevent disulfide bond formation?
A2: No, this is a common misconception. TIPS does not prevent the oxidation of free thiols to disulfides. In fact, it can inadvertently promote disulfide formation.[2][3] It does this by acting as a reducing agent for certain S-protecting groups (e.g., Acm, Mob), exposing the free thiol.[3] Once the thiol is exposed in the oxidative environment of the cleavage cocktail, it can readily form a disulfide bond. To prevent disulfide formation, a reducing agent like 1,2-ethanedithiol (EDT) must be added to the cleavage cocktail.[1]
Q3: Why did my peptide form a disulfide bridge even though I used TIPS?
A3: As explained above, TIPS facilitates the removal of certain protecting groups from cysteine, exposing the thiol (-SH) group.[3] In the absence of a stronger reducing agent, the exposed thiol groups are susceptible to oxidation, which leads to the formation of a disulfide (-S-S-) bridge. This oxidation can happen rapidly in the presence of air. Therefore, using TIPS without a scavenger like EDT creates conditions favorable for disulfide formation.[1][2]
Q4: When should I use TIPS, and when should I use EDT?
A4: The choice depends on the desired final state of your cysteine residues:
-
To obtain a peptide with free, reduced thiols: You must include a reducing scavenger. A cocktail containing both TIPS (to scavenge cations) and EDT (to keep thiols reduced) is ideal. A common formulation is TFA/TIPS/H₂O/EDT (e.g., 92.5:2.5:2.5:2.5).[1][5]
-
To obtain a peptide with a disulfide bridge (via air oxidation): Using a cocktail like TFA/TIPS/H₂O can be an effective one-pot deprotection and oxidation strategy, as TIPS will help remove the protecting group and allow the subsequent oxidation to occur.[2]
-
For peptides without Cysteine, Methionine, or Tryptophan: A simple TFA/TIPS/H₂O cocktail is often sufficient.[4]
Q5: Are there alternatives to TIPS?
A5: Yes, other silanes like triethylsilane (TES) can also be used as cation scavengers. Thioanisole is another common scavenger that is particularly effective for protecting tryptophan residues and can also aid in the removal of some S-protecting groups.[2][3] However, like TIPS, both TES and thioanisole have been shown to promote disulfide formation under acidic conditions.[3]
Data Presentation: Scavenger Cocktail Comparison
The selection of a scavenger cocktail is critical and depends on the amino acid composition of the peptide and the desired outcome.
Table 1: Qualitative Comparison of Common Scavenger Cocktails
| Scavenger Cocktail (Typical Ratios) | Primary Application | Effect on Cysteine Residues | Recommended For |
| TFA / H₂O / TIPS (95 : 2.5 : 2.5) | General purpose cation scavenging. | Promotes disulfide formation by exposing free thiols to oxidation. | Peptides without sensitive residues (Cys, Met, Trp); or when intentional disulfide formation is desired post-cleavage. |
| TFA / H₂O / TIPS / EDT (92.5 : 2.5 : 2.5 : 2.5) | Cation scavenging and reduction. | Prevents disulfide formation by maintaining a reducing environment. | Strongly recommended for obtaining peptides with free, reduced cysteine residues.[1][5] |
| TFA / Thioanisole / H₂O / EDT (90 : 5 : 3 : 2) | Protection of Trp, Met, and Cys. | Prevents disulfide formation and minimizes other side reactions on sensitive residues. | Peptides rich in Trp, Met, and Cys where obtaining the reduced form is critical.[4] |
| TFA / Thioanisole / TIS (98 / 2 ratio of TFA/Scavenger) | S-protecting group removal and disulfide formation. | Effectively removes S-Acm, S-Mob and promotes disulfide formation.[2][3] | Orthogonal deprotection strategies where simultaneous deprotection and disulfide formation is the goal. |
Table 2: Example Scavenger Screening to Reduce Cys S-tButylation Side Reaction
This table is adapted from a study focused on preventing a specific side reaction, S-tert-butylation of cysteine. It demonstrates the principle of screening different scavengers to optimize cleavage outcomes.
| Entry | Additional Scavenger (5%) | % S-tBu Side Product | % Desired Peptide |
| 1 | None (TFA/TIS/H₂O only) | 19.3 | 78.4 |
| 2 | 1,2-Ethanedithiol (EDT) | 12.1 | 85.9 |
| 3 | Thioanisole | 4.8 | 93.3 |
| 4 | Dimethyl Sulfide (DMS) | 4.6 | 93.6 |
| 5 | Dithiothreitol (DTT, 1%) | 10.9 | 86.8 |
| Data adapted from Sharma, A., et al. (2017). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. Note: The base cocktail was TFA/TIS/H₂O (90:2.5:2.5) with 5% of the listed additional scavenger.[8] |
Experimental Protocols
Protocol 1: Cleavage to Obtain a Peptide with Free, Reduced Cysteine(s)
This protocol is designed to minimize undesired disulfide bond formation.
-
Resin Preparation: After synthesis, wash the dried peptide-resin extensively with dichloromethane (DCM) to remove any residual DMF and ensure it is completely dry.[6]
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For every 1 gram of resin, plan for 10-20 mL of cocktail. A robust formulation is 92.5% TFA, 2.5% H₂O, 2.5% TIPS, and 2.5% 1,2-ethanedithiol (EDT) .
-
Cleavage Reaction: Add the cleavage cocktail to the reaction vessel containing the resin. Seal the vessel and allow it to mix gently (e.g., on a shaker or rotator) at room temperature for 2-3 hours.
-
Peptide Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two to three more times with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, lyophilize the peptide from an appropriate aqueous solution (e.g., water/acetonitrile).
Protocol 2: Cleavage and Intentional Promotion of Disulfide Formation
This protocol is for instances where a disulfide-bonded peptide is the desired product.
-
Resin Preparation: Follow step 1 from the protocol above.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIPS . Do not add EDT.
-
Cleavage and Deprotection: Perform the cleavage reaction as described in step 3 of the protocol above, for 2-3 hours. This step removes the protecting groups and liberates the free thiols.
-
Oxidation (Air): After cleavage, the peptide can be isolated as in steps 4-8 above. The subsequent oxidation is then typically performed by dissolving the crude, purified peptide at a high dilution (0.1-1 mg/mL) in a slightly basic buffer (pH 8-9) and stirring in a vessel open to the atmosphere for several hours to days, monitoring by HPLC.
-
Alternative One-Pot Oxidation: In some cases, significant oxidation may occur directly in the cleavage cocktail or during workup. The extent will be sequence-dependent.
Visualizations
Caption: Primary role of TIPS as a cation scavenger.
Caption: Mechanism of unintended disulfide formation with TIPS.
Caption: Decision tree for selecting a scavenger cocktail.
References
- 1. biotage.com [biotage.com]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
effect of temperature and concentration on triisopropylsilanol reactions
Welcome to the technical support center for triisopropylsilanol (TIPSOH) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on its role in the deprotection of cysteine residues in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of temperature and concentration.
While this compound (TIPSOH) is a key reagent, much of the detailed mechanistic and quantitative data available in the literature pertains to the closely related compound, triisopropylsilane (TIS). Due to their similar function as hydride donors in acidic media, information on TIS is often used as a reliable proxy for understanding and optimizing reactions with TIPSOH. This guide incorporates data and protocols based on studies of both reagents, with the understanding that they exhibit comparable reactivity profiles in the context of deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TIPSOH) in peptide synthesis?
A1: this compound primarily acts as a scavenger and a mild reducing agent during the acidic cleavage of protecting groups from synthetic peptides.[1][2][3] In the presence of a strong acid like trifluoroacetic acid (TFA), protecting groups such as trityl (Trt), tert-butyl (tBu), and 4-methoxybenzyl (Mob) are cleaved, often forming stable carbocations.[1] TIPSOH effectively quenches these carbocations by donating a hydride, preventing them from reacting with sensitive amino acid side chains, such as those of cysteine, serine, and arginine, which could lead to undesired side products.[1]
Q2: How do temperature and concentration affect the efficiency of deprotection reactions using TIPSOH?
A2: The efficiency of TIPSOH-mediated deprotection is highly dependent on both temperature and concentration.[1]
-
Temperature: Higher temperatures generally increase the rate of deprotection. For example, significant removal of the acetamidomethyl (Acm) protecting group from a cysteine residue was observed at 37°C over 12 hours, a reaction that is negligible at room temperature.[4] However, excessively high temperatures can also lead to undesirable side reactions and degradation of the peptide.[1]
-
Concentration: The concentration of TIPSOH, typically used in a cocktail with TFA, influences both the rate of deprotection and the extent of side reactions. A common concentration is 2-5% TIPSOH in TFA.[1] Increasing the concentration can enhance the scavenging of carbocations but may also increase the reduction of certain protecting groups, which might not be desired in all synthetic strategies.
Q3: What are the most common side reactions observed when using TIPSOH, and how can they be minimized?
A3: The most prominent side reaction is the formation of disulfide bonds between cysteine residues, especially when deprotecting thiol protecting groups.[4][5] this compound can promote this oxidation.[4][5] To a lesser extent, over-reduction of certain functionalities or alkylation of sensitive residues can occur if carbocations are not efficiently scavenged.[2]
To minimize disulfide formation, one can:
-
Carefully control the reaction time and temperature.
-
Consider the lability of the specific protecting group, as some are more prone to removal and subsequent oxidation.[4][5]
-
After deprotection, the resulting free thiols can be treated with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to cleave any formed disulfide bonds before proceeding to the next step.[4]
Q4: Can TIPSOH be used for the deprotection of all types of cysteine protecting groups?
A4: TIPSOH, in combination with TFA, is effective for the removal of several common cysteine protecting groups, but their lability varies. The general order of lability is: 4-methoxybenzyl (Mob) > acetamidomethyl (Acm) > tert-butyl (But).[3][4][5] The highly stable trityl (Trt) group is also readily cleaved. The choice of protecting group should be made in consideration of the desired deprotection conditions and the overall synthetic strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature.[4] 2. Inappropriate concentration of TIPSOH/TFA. 3. Steric hindrance around the protected group. 4. The protecting group is too stable under the applied conditions.[4][5] | 1. Increase the reaction temperature (e.g., to 37°C or 40°C) and/or extend the reaction time. Monitor progress by HPLC.[4][6] 2. Optimize the TFA/TIPSOH ratio. A standard cocktail is 95:2.5:2.5 TFA/water/TIPSOH.[6] 3. Consider a stronger acidic cleavage cocktail if compatible with other protecting groups on the peptide. 4. For very stable groups, a different deprotection strategy may be required. |
| Significant Disulfide Bond Formation | 1. The reaction conditions (temperature, time) are promoting oxidation.[4][5] 2. The concentration of TIPSOH is contributing to the catalysis of disulfide formation.[4] | 1. Reduce the reaction temperature and/or time. 2. After cleavage and deprotection, treat the crude peptide with a reducing agent such as TCEP or dithiothreitol (DTT) to reduce the disulfide bonds.[4] 3. Purify the desired monomeric peptide by reverse-phase HPLC. |
| Presence of Unexpected Adducts in Mass Spectrometry | 1. Inefficient scavenging of carbocations leading to alkylation of sensitive residues (e.g., Trp, Met).[1][2] 2. Side reactions with other components of the cleavage cocktail. | 1. Ensure an adequate concentration of TIPSOH (e.g., 2.5-5%) in the cleavage cocktail to effectively scavenge all carbocations.[1][6] 2. Analyze the components of the cleavage cocktail for potential impurities. 3. Use mass spectrometry to identify the mass of the adduct and deduce its potential origin. |
| Low Yield of Final Product | 1. Incomplete deprotection. 2. Formation of multiple side products (disulfides, adducts). 3. Adsorption of the peptide to labware. 4. Degradation of the peptide under prolonged acidic conditions. | 1. Address incomplete deprotection as described above. 2. Optimize reaction conditions to minimize side product formation. 3. Use silanized glassware to prevent adsorption. 4. Minimize the duration of exposure to strong acids. |
Data Summary
The following tables summarize the effect of temperature and scavenger concentration on the deprotection of cysteine residues, based on data for triisopropylsilane (TIS), which serves as a close proxy for this compound (TIPSOH).
Table 1: Effect of Temperature on Deprotection of Cys(Acm) with 2% TIS in TFA after 12 hours
| Temperature (°C) | % Deprotection (Formation of free thiol) | % Disulfide Formation |
| Room Temperature | ~4% | ~20% |
| 37 | ~35% | ~35% |
| Data compiled from studies on triisopropylsilane (TIS).[4] |
Table 2: Lability of Different Cysteine Protecting Groups in TFA/TIS (98/2) at 37°C after 12 hours
| Protecting Group | Relative Lability |
| 4-methoxybenzyl (Mob) | Most Labile |
| acetamidomethyl (Acm) | Moderately Labile |
| tert-butyl (But) | Least Labile |
| Data compiled from studies on triisopropylsilane (TIS).[3][4][5] |
Experimental Protocols
Protocol 1: Deprotection of Cys(Acm)-Protected Peptides
This protocol describes the general procedure for the removal of the acetamidomethyl (Acm) protecting group from a cysteine residue in a synthetic peptide using a TFA/TIPSOH cocktail.
Materials:
-
Cys(Acm)-protected peptide
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (TIPSOH)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Prepare the cleavage cocktail: In a fume hood, carefully mix TFA, water, and TIPSOH in a ratio of 95:2.5:2.5 (v/v/v). For example, for 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIPSOH.
-
Dissolve the lyophilized Cys(Acm)-protected peptide in the cleavage cocktail. A typical concentration is 1-2 mg of peptide per mL of cocktail.
-
Incubate the reaction mixture at the desired temperature. For partial deprotection, incubate at 37°C for 12 hours. For minimal deprotection, a shorter time at room temperature (e.g., 2 hours) can be used.[4]
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC-MS.
-
Upon completion, precipitate the peptide by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase HPLC.
Protocol 2: Analysis of Deprotection and Disulfide Formation by HPLC
Procedure:
-
Prepare a sample of the crude peptide by dissolving a small amount in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptides. A typical gradient is 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Identify the peaks corresponding to the starting protected peptide, the deprotected peptide (free thiol), and the disulfide-linked dimer by collecting fractions and analyzing them by mass spectrometry. The disulfide dimer will have a molecular weight that is 2 Da less than twice the molecular weight of the deprotected monomer.
Diagrams
Experimental Workflow for Cysteine Deprotection and Analysis
Caption: Workflow for the deprotection of Cys(Acm)-protected peptides.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting guide for incomplete deprotection in TIPSOH reactions.
References
Validation & Comparative
A Comparative Guide to Triisopropylsilanol (TIPS) and Tert-butyldimethylsilyl (TBDMS) Protecting Group Stability
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For chemists and researchers in drug development, the ability to selectively mask and unmask functional groups underpins the construction of complex molecular architectures. Among the most versatile and widely employed protecting groups for hydroxyl moieties are silyl ethers, with tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers being preeminent choices.[1][2] This guide provides a detailed, data-driven comparison of the stability of TBDMS and TIPS protecting groups, offering insights into their appropriate application in synthesis.
The primary factor governing the stability of silyl ethers is the steric bulk of the substituents on the silicon atom.[3] Larger, more sterically hindered groups provide a more effective shield for the silicon-oxygen bond against nucleophilic or acidic attack.[4] The TIPS group, with its three bulky isopropyl substituents, is considerably more stable than the TBDMS group, which possesses one bulky tert-butyl group and two smaller methyl groups.[4]
Comparative Stability Data
The differential stability of TBDMS and TIPS ethers is not merely qualitative but has been quantified under various conditions. This allows for their selective removal, a valuable tool in complex synthetic strategies.[5]
Under acidic conditions, the rate of hydrolysis is highly dependent on the steric hindrance around the silicon atom. The general order of stability for common silyl ethers in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS.[6] The significantly greater steric bulk of the three isopropyl groups in TIPS ethers renders them substantially more stable to acid-catalyzed cleavage than TBDMS ethers.[6]
Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
Data compiled from multiple sources.[1][5][6]
This vast difference in stability allows for the selective deprotection of TBDMS ethers in the presence of TIPS ethers. For instance, TBDMS-protected alcohols can be cleaved using microwave heating in a mixture of acetic acid, tetrahydrofuran (THF), and water, while TIPS-protected alcohols remain intact under these conditions.[7][8]
In basic media, the stability of silyl ethers also increases with steric bulk. The relative order of stability is generally: TMS < TES < TBDMS ≈ TBDPS < TIPS.[6] Notably, TIPS ethers are the most stable among the common silyl ethers under basic conditions.[6]
Table 2: Relative Rates of Basic Hydrolysis of Silyl Ethers
| Silyl Ether | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | ~20,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |
| Triisopropylsilyl (TIPS) | 100,000 |
Data compiled from multiple sources.[1][5][6]
Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride bond.[9] The rate of fluoride-mediated deprotection is also influenced by steric hindrance. Generally, less hindered silyl ethers are cleaved more rapidly. While both TBDMS and TIPS ethers are readily cleaved by TBAF, the deprotection of TIPS ethers often requires longer reaction times or elevated temperatures.[6][10]
Table 3: Typical Conditions for Fluoride-Mediated Deprotection
| Silyl Ether | Reagent | Typical Conditions |
| TBDMS | TBAF | THF, 0 °C to room temperature, 1-4 hours |
| TIPS | TBAF | THF, room temperature to reflux, can require longer reaction times |
Information compiled from various sources.[6][11]
Experimental Protocols
The successful implementation of protecting group strategies relies on robust and reproducible experimental procedures.
This procedure outlines the protection of a primary alcohol using tert-butyldimethylsilyl chloride.
-
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography if necessary.[5]
-
This procedure describes the protection of a primary alcohol using triisopropylsilyl chloride.
-
Materials:
-
Primary alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the primary alcohol and imidazole in anhydrous DCM at 0 °C under an inert atmosphere, slowly add TIPSCl.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting TIPS ether by flash column chromatography if needed.
-
This protocol describes the selective removal of a TBDMS group in the presence of a TIPS group.
-
Materials:
-
Substrate with both TBDMS and TIPS ethers
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the silyl ether in a 3:1:1 mixture of THF/AcOH/H₂O.[13]
-
Stir the reaction mixture at room temperature and monitor the selective deprotection of the TBDMS ether by TLC.
-
Once the TBDMS ether is cleaved, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
This protocol outlines the cleavage of a TIPS ether using TBAF.
-
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 2-16 hours, depending on the steric environment of the silyl ether, and monitor by TLC.[10]
-
Upon completion, quench the reaction by adding water.[11]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the product by flash chromatography.
-
Visualization of Structures and Workflows
Caption: Chemical structures of TBDMS- and TIPS-protected alcohols.
Caption: Workflow for differential protection and deprotection.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. scribd.com [scribd.com]
A Comparative Guide to Triisopropylsilanol and Other Hindered Silane Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a reducing agent is critical for achieving high yields and selectivities. Hindered silanes have emerged as a class of mild and selective reducing agents, offering an alternative to more reactive metal hydride reagents. This guide provides an objective comparison of triisopropylsilanol (TIPSOH) with other commonly used hindered silane reducing agents, supported by available experimental data and detailed methodologies.
Introduction to Hindered Silane Reducing Agents
Hindered silanes are organosilicon compounds characterized by sterically bulky substituents around the silicon atom. This steric hindrance modulates the reactivity of the silicon-hydride (Si-H) bond, making these reagents valuable for the selective reduction of various functional groups. The primary mechanism of reduction involves the transfer of a hydride ion (H⁻) from the silane to an electrophilic center, such as a carbonyl carbon. The reactivity of the silane can be influenced by factors such as the electronic nature of the substituents and the reaction conditions, including the use of Lewis or Brønsted acid catalysts.
This compound, in addition to its role as a cation scavenger in peptide synthesis, can also function as a direct reducing agent.[1] Its utility stems from the polarized Si-H bond, which imparts a hydridic character to the hydrogen atom.[1] This guide will compare the performance of this compound with other hindered silanes, focusing on their applications in common reduction reactions.
Performance Comparison
While direct head-to-head comparative studies across a broad range of functional groups are limited for this compound, we can draw comparisons from specific applications, such as in peptide synthesis. The following table summarizes the performance of triisopropylsilane (TIS), a close structural analog of this compound, and triethylsilane (TES) in the deprotection of S-protected cysteine residues, a process that involves reduction.
Table 1: Comparison of Triisopropylsilane (TIS) and Triethylsilane (TES) in the Deprotection of S-Protected Cysteine [2][3]
| Protecting Group | Reducing Agent | Reagent Conditions | Time (h) | Deprotection (%) |
| Cys(Acm) | TIS | TFA/Scavenger (98:2), 37 °C | 12 | ~70 |
| Cys(Mob) | TIS | TFA/Scavenger (98:2), 37 °C | 12 | >95 |
| Cys(But) | TIS | TFA/Scavenger (98:2), 37 °C | 12 | ~20 |
| Cys(Acm) | TES | TFA/Scavenger (98:2), 37 °C | 12 | Similar to TIS |
| Cys(Mob) | TES | TFA/Scavenger (98:2), 37 °C | 12 | Similar to TIS |
| Cys(But) | TES | TFA/Scavenger (98:2), 37 °C | 12 | Similar to TIS |
Data extrapolated from studies on triisopropylsilane (TIS), which is readily formed from this compound under acidic conditions.
Experimental Protocols
General Procedure for the Reduction of an Aldehyde to a Primary Alcohol
This protocol is a general representation and may require optimization for specific substrates and silane reagents.
Materials:
-
Aldehyde
-
Hindered silane reducing agent (e.g., triethylsilane)
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., trifluoroacetic acid, TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the hindered silane (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis or Brønsted acid catalyst (0.1-1.0 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired primary alcohol.
Mechanistic Overview and Visualizations
The reduction of a carbonyl compound by a hindered silane in the presence of an acid catalyst typically proceeds through the following general steps:
-
Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Transfer: The hindered silane delivers a hydride to the activated carbonyl carbon.
-
Formation of Silyl Ether Intermediate: A silyl ether intermediate is formed.
-
Hydrolysis: Workup with an aqueous acid or base hydrolyzes the silyl ether to yield the final alcohol product.
Below are Graphviz diagrams illustrating a general experimental workflow for a silane-mediated reduction and a simplified reaction mechanism.
Caption: General experimental workflow for the reduction of an aldehyde.
Caption: Simplified mechanism of acid-catalyzed carbonyl reduction by a silane.
Conclusion
This compound and other hindered silanes are valuable tools in organic synthesis, offering a milder and more selective approach to reductions compared to traditional metal hydrides. While comprehensive comparative data for this compound across a wide range of reductions is still emerging, its demonstrated utility in specific applications like peptide synthesis highlights its potential. The choice of a specific hindered silane will depend on the substrate, desired selectivity, and reaction conditions. Further research into the direct comparative performance of this compound will undoubtedly expand its application in modern organic chemistry.
References
A Comparative Guide to Analytical Methods for Confirming the Presence of a Triisopropylsilyl (TIPS) Group
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the triisopropylsilyl (TIPS) group serves as a robust and sterically demanding protecting group for hydroxyl functionalities. Its bulk provides high selectivity, particularly for primary alcohols, and imparts significant stability under a variety of reaction conditions. Verifying the successful installation of the TIPS group is a critical step in any synthetic sequence. This guide provides an objective comparison of the primary analytical methods used for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive and widely used method for confirming the presence and structural integrity of the TIPS group. Both ¹H and ¹³C NMR provide distinct and easily identifiable signals.
Data Presentation: ¹H and ¹³C NMR
The signals corresponding to the TIPS group are highly characteristic. The ¹H NMR spectrum features a septet for the three methine (CH) protons and a doublet for the 18 methyl (CH₃) protons. In the ¹³C NMR spectrum, two distinct signals are observed for the methine and methyl carbons.
Table 1: Characteristic NMR Chemical Shifts for a Triisopropylsilyl (TIPS) Group on a Primary Alcohol (R-CH₂-OTIPS)
| Nucleus | Signal Type | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Description |
| ¹H | Septet | 1.05 - 1.20 | The three equivalent methine protons (-Si-CH -(CH₃)₂) are split by the 18 methyl protons. |
| Doublet | 1.00 - 1.15 | The 18 equivalent methyl protons (-Si-CH-(CH₃ )₂) are split by the adjacent methine proton. | |
| ¹³C | Methine | 12.0 - 14.0 | The three equivalent methine carbons (-Si-C H-(CH₃)₂). |
| Methyl | 17.5 - 18.5 | The six equivalent methyl carbons (-Si-CH-(C H₃)₂). |
Comparison with Alternative Silyl Ethers
The bulky nature of the TIPS group results in a more complex ¹H NMR spectrum compared to smaller silyl groups like Trimethylsilyl (TMS) or Triethylsilyl (TES), but its distinct pattern is unambiguous.
Table 2: Comparison of ¹H and ¹³C NMR Data for Common Silyl-Protected Ethanol (CH₃CH₂-O-SiR'₃)
| Silyl Group | Abbreviation | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |
| Triisopropylsilyl | TIPS | ~1.10 (m, 21H) | ~18.0 (CH₃), ~12.5 (CH) |
| tert-Butyldimethylsilyl | TBDMS | ~0.90 (s, 9H), ~0.05 (s, 6H) | ~25.8 (C(CH₃)₃), ~18.2 (C (CH₃)₃), ~ -4.8 (Si-CH₃) |
| Triethylsilyl | TES | ~0.95 (t, 9H), ~0.60 (q, 6H) | ~6.8 (CH₃), ~4.5 (CH₂) |
| tert-Butyldiphenylsilyl | TBDPS | ~7.7-7.3 (m, 10H), ~1.05 (s, 9H) | ~135.5, 129.8, 127.8 (Aryl), ~26.8 (C(CH₃)₃), ~19.2 (C (CH₃)₃) |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the TIPS-protected compound. Due to the high energy of ionization techniques like Electron Ionization (EI), the molecular ion (M⁺) peak may be weak or absent. However, the fragmentation pattern is highly diagnostic for the TIPS group.
Data Presentation: Characteristic Mass Fragments
The primary fragmentation pathway for TIPS ethers is α-cleavage, which involves the loss of one of the isopropyl groups. This results in a very prominent and characteristic base peak at [M-43]⁺.
Table 3: Common Mass Spectrometry Fragments for a TIPS-Protected Alcohol (R-OTIPS)
| Ion | m/z Value | Description | Relative Intensity |
| [M - CH(CH₃)₂]⁺ or [M-43]⁺ | M - 43 | Loss of an isopropyl radical via α-cleavage. This is the most characteristic fragment. | Often the base peak |
| [M]⁺ | M | Molecular Ion | Low to absent |
| [M - C₃H₇ - C₂H₄]⁺ or [M-71]⁺ | M - 71 | Subsequent loss of ethylene from the [M-43]⁺ fragment. | Moderate |
| [Si(C₃H₇)₂OH]⁺ | 117 | Fragment corresponding to the diisopropylsilanol cation. | Moderate |
Comparison with Alternatives
The fragmentation of TIPS ethers is dominated by the loss of the bulky isopropyl group (43 Da). This is distinct from TBDMS ethers, which characteristically show a loss of a tert-butyl group ([M-57]⁺), or TES ethers, which show a loss of an ethyl group ([M-29]⁺). This difference in the mass of the primary neutral loss provides a clear method for distinguishing between these common silyl protecting groups.
Experimental Protocol: Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilute the stock solution to a final concentration of 5-10 µg/mL using a solvent compatible with electrospray ionization (ESI), typically methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[1][2]
-
Ensure the final solution is free of particulates by filtering through a 0.45 µm syringe filter if necessary.[1]
Data Acquisition:
-
Infuse the sample solution directly into the electrospray source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode. The cone voltage can be increased to induce in-source fragmentation, which can help in observing the characteristic [M-43]⁺ fragment even in a soft ionization technique like ESI.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. While not as structurally detailed as NMR, it provides clear evidence for the formation of the Si-O-C bond and the presence of the Si-C bonds of the TIPS group.
Data Presentation: Characteristic Absorption Bands
The key absorbances for a TIPS ether are the strong C-O and Si-O stretching vibrations, which confirm the formation of the silyl ether linkage, and the characteristic vibrations of the isopropyl groups attached to the silicon atom.
Table 4: Characteristic FTIR Absorption Bands for a TIPS Ether
| Bond/Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) (isopropyl) | Stretch | 2865 - 2960 | Strong |
| Si-O-C | Asymmetric Stretch | 1060 - 1110 | Strong |
| Si-C (isopropyl) | Stretch/Rock | 880 - 890 | Strong |
| C-H (isopropyl) | Bend (doublet) | 1370 & 1385 | Medium, Sharp |
Data sourced from Gelest, Inc. "Infrared Analysis of Organosilicon Compounds"
Comparison with Alternatives
The fundamental Si-O-C stretch is present in all silyl ethers and typically appears in the 1050-1150 cm⁻¹ range. The primary difference in the FTIR spectra of various silyl ethers lies in the C-H stretching and bending regions. The TIPS group shows strong, characteristic absorptions for the isopropyl C-H bonds, which differ from the C-H signals of the methyl groups in TMS/TBDMS or the ethyl groups in TES. A key diagnostic feature is the absence of a broad O-H stretching band (typically ~3200-3600 cm⁻¹) from the starting alcohol, which indicates the reaction has gone to completion.
Experimental Protocol: FTIR Spectroscopy (ATR)
Sample Preparation:
-
Ensure the sample is free of solvent. For liquid samples, a single drop can be placed directly onto the Attenuated Total Reflectance (ATR) crystal.
-
For solid samples, a small amount of the solid is placed on the ATR crystal, and firm pressure is applied using the pressure clamp to ensure good contact.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
Workflow for Confirmation
The following diagram illustrates a typical workflow for the analytical confirmation of a successful TIPS protection reaction.
References
A Researcher's Guide to the Relative Reactivity of Triisopropylsilyl (TIPS) Ethers in Deprotection Protocols
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, the strategic selection and cleavage of protecting groups are paramount. Silyl ethers are a cornerstone for the protection of hydroxyl groups, offering a tunable range of stability. Among these, the triisopropylsilyl (TIPS) ether is prized for its significant steric bulk, which imparts a high degree of stability. This guide provides an objective comparison of the reactivity of TIPS ethers relative to other common silyl ethers—such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS)—under various deprotection protocols. The information herein is supported by experimental data to facilitate informed decisions in complex synthetic designs.
Relative Stability of Silyl Ethers: A Quantitative Overview
The stability of silyl ethers is predominantly influenced by the steric hindrance around the silicon atom and the nature of the substituents. This steric bulk governs the susceptibility of the silicon-oxygen bond to cleavage under acidic, basic, or fluoride-mediated conditions. The generally accepted order of stability provides a foundational understanding of their relative reactivity.
Under Acidic Conditions: The rate of acid-catalyzed hydrolysis is highly sensitive to steric hindrance. As the bulk of the alkyl groups on the silicon atom increases, the rate of cleavage decreases significantly. The established order of stability is: TMS < TES < TBDMS < TIPS < TBDPS[1]
Under Basic Conditions: A similar trend is observed in base-catalyzed hydrolysis, where increased steric hindrance leads to greater stability. Notably, TIPS ethers are among the most robust silyl ethers under basic conditions. The relative order of stability is: TMS < TES < TBDMS ≈ TBDPS < TIPS [2]
The following tables summarize the quantitative data on the relative rates of cleavage for common silyl ethers, providing a clearer framework for predicting their behavior in deprotection protocols.
Table 1: Relative Stability of Silyl Ethers to Acid-Catalyzed Hydrolysis [2]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers to Base-Catalyzed Hydrolysis [2]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Comparative Deprotection Protocols and Performance
The choice of deprotection reagent is critical for achieving selective cleavage of a target silyl ether while preserving others. The enhanced stability of the TIPS group allows for the selective removal of less hindered silyl ethers.
Fluoride-Mediated Deprotection
Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers. However, its high basicity can lead to side reactions. Other fluoride sources offer milder conditions and different selectivity profiles.
Table 3: Comparative Fluoride-Mediated Deprotection
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| TBDMS | TBAF (1.1 equiv) | THF | 25 | 1-16 h | High | Time is substrate-dependent. |
| TIPS | TBAF (1.1 equiv) | THF | 25 | Slower than TBDMS | High | Often requires longer reaction times or gentle heating. |
| TBDMS | H₂SiF₆ | Acetonitrile | 25 | 15 min | >95 | Selective for TBDMS in the presence of TIPS ethers.[3] |
| TIPS | H₂SiF₆ | Acetonitrile | 25 | >24 h | No reaction | Demonstrates the high stability of TIPS ethers to this reagent.[3] |
Acid-Catalyzed Deprotection
Acidic deprotection is highly sensitive to steric hindrance, making it a powerful tool for selective cleavage.
Table 4: Comparative Acid-Catalyzed Deprotection
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| TES | 5-10% Formic Acid | Methanol | 25 | 2-3 h | 70-85 | TBDMS group remains intact.[4] |
| TBDMS | Acetic Acid/THF/H₂O (3:1:1) | - | 25 | 12 h | High | A common method for TBDMS removal. |
| TIPS | Acetic Acid/THF/H₂O (3:1:1) | - | 25 | Very Slow | Low | Generally stable under these conditions. |
| TES/TBDMS | Microwave, Acetic Acid/THF/H₂O (1:1:1) | - | - | 5 min | High | TIPS and TBDPS ethers are stable under these conditions.[5] |
Reductive Deprotection
For substrates sensitive to both fluoride and acidic conditions, reductive methods can be employed.
Table 5: Comparative Reductive Deprotection [6]
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| TES | Wilkinson's Catalyst/Catecholborane | THF | 25 | 1 h | High |
| TIPS | Wilkinson's Catalyst/Catecholborane | THF | 25 | 2 h | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the selective deprotection of a less hindered silyl ether in the presence of a more stable one.
Protocol 1: Selective Deprotection of TBDMS in the Presence of TIPS using Fluorosilicic Acid[3]
Objective: To selectively cleave a primary TBDMS ether while leaving a primary TIPS ether intact.
Materials:
-
Substrate with both TBDMS and TIPS ethers (1.0 equiv)
-
Fluorosilicic acid (H₂SiF₆, 35 wt. % in H₂O, 1.2 equiv)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate (1.0 equiv) in acetonitrile.
-
Add fluorosilicic acid (1.2 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The TBDMS ether should be cleaved within 15-30 minutes.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of TES in the Presence of TBDMS using Formic Acid[4]
Objective: To selectively cleave a TES ether in the presence of a TBDMS ether.
Materials:
-
Substrate with both TES and TBDMS ethers (1.0 equiv)
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 equiv) in methanol.
-
Prepare a 10% solution of formic acid in methanol.
-
Add the formic acid solution to the substrate solution at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring by TLC.
-
Once the TES ether is cleaved, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Visualization of Deprotection Logic
The strategic selection of silyl ethers and their orthogonal deprotection is a powerful tool in synthetic chemistry. The following diagrams illustrate the decision-making process and reaction pathways.
Conclusion
The triisopropylsilyl (TIPS) ether occupies a crucial position in the repertoire of hydroxyl protecting groups. Its substantial steric bulk renders it significantly more stable than smaller silyl ethers like TES and TBDMS under both acidic and basic conditions. This pronounced stability allows for the selective deprotection of less hindered silyl ethers in its presence, a strategy of immense value in the synthesis of complex molecules. Conversely, the cleavage of a TIPS ether requires more forcing conditions, typically fluoride-based reagents with longer reaction times or elevated temperatures. Understanding the relative reactivity detailed in this guide enables chemists to design more efficient and robust synthetic routes, thereby accelerating research and development in the chemical and pharmaceutical sciences.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Triisopropylsilanol (TIPS-OH): A Chemoselective Derivatization Agent for Complex Analyte Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, derivatization is a important technique to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation, the introduction of a silyl group, is a cornerstone of these derivatization strategies. Among the diverse array of silylating agents, triisopropylsilanol (TIPS-OH) and its derivatives, such as triisopropylsilyl chloride (TIPS-Cl), have emerged as powerful tools for chemoselective derivatization, particularly for targeting specific hydroxyl groups within complex molecules. This guide provides an objective comparison of TIPS as a derivatization agent against other common silylating agents, supported by available data and detailed experimental protocols.
Understanding Chemoselectivity in Silylation
The selectivity of a silylation reaction is primarily governed by the steric hindrance of both the silylating agent and the target functional group. Silylating agents with bulky substituents exhibit greater selectivity towards less sterically hindered hydroxyl groups. This principle allows for the preferential derivatization of primary alcohols in the presence of secondary or tertiary alcohols.
The relative stability of common silyl ethers under acidic and basic conditions provides a clear indication of their steric bulk and, consequently, their potential for chemoselective derivatization.
Relative Stability of Silyl Ethers:
As the data indicates, the triisopropylsilyl (TIPS) group is one of the most robust and sterically hindered silyl ethers, surpassed in acidic stability only by the tert-butyldiphenylsilyl (TBDPS) group. This high steric bulk is the foundation of its chemoselectivity.
Comparative Analysis of Silylating Agents
The choice of silylating agent is a critical parameter in developing a robust analytical method. The following table summarizes the key characteristics of common silylating agents, highlighting the unique advantages of triisopropylsilyl derivatives.
| Silylating Agent | Common Reagent(s) | Steric Hindrance | Key Characteristics & Applications |
| Trimethylsilyl (TMS) | BSTFA, MSTFA, TMCS | Low | Highly reactive, derivatizes a wide range of functional groups (alcohols, phenols, carboxylic acids, amines).[3] Prone to hydrolysis, requiring anhydrous conditions.[4] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMS-Cl, TBDMS-imidazole | Medium | Offers a good balance of reactivity and stability.[5] More stable than TMS ethers, allowing for more robust sample workup procedures.[1] |
| Triisopropylsilyl (TIPS) | TIPS-Cl, TIPS-OTf | High | Highly selective for primary and less hindered secondary alcohols due to its significant steric bulk. [6] TIPS ethers are very stable under a wide range of conditions, making them ideal for multi-step sample preparation. [1][5] |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl | Very High | Extremely stable, often used in complex organic synthesis for the protection of primary alcohols.[5] Its large size can sometimes hinder derivatization of even primary alcohols. |
While direct quantitative comparisons of derivatization yields for TIPS-OH in analytical applications are not extensively documented in the reviewed literature, the established principles of steric hindrance strongly support its superior chemoselectivity for primary hydroxyl groups over other, less bulky silylating agents. For instance, in the presence of both primary and secondary alcohols, TIPS-Cl will preferentially react with the primary hydroxyl group.[7]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for silylation, which can be adapted for use with triisopropylsilyl chloride.
General Protocol for Trimethylsilylation of Steroids for GC-MS Analysis
This protocol is widely used for the derivatization of steroids and can serve as a basis for developing a TIPS-derivatization method.
Materials:
-
Steroid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Evaporate the solvent from the steroid extract to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of moisture, as silylating reagents are water-sensitive.[4]
-
Derivatization Reaction: To the dried residue, add 100 µL of anhydrous pyridine or acetonitrile, followed by 100 µL of BSTFA with 1% TMCS.
-
Incubation: Securely cap the reaction vial and heat at 60-70°C for 30-60 minutes.[4] The optimal time and temperature may vary depending on the specific steroid and should be optimized.
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.
Protocol for Chemoselective Triisopropylsilylation of a Primary Alcohol
This protocol is adapted from synthetic organic chemistry principles and can be optimized for analytical derivatization.
Materials:
-
Analyte containing primary and secondary hydroxyl groups
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry by co-evaporation with anhydrous toluene or by lyophilization.
-
Derivatization Reaction: Dissolve the dried analyte in anhydrous DMF. Add 1.2 equivalents of imidazole, followed by 1.1 equivalents of TIPS-Cl. The stoichiometry may need to be optimized for specific applications.
-
Incubation: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) to facilitate the reaction with the sterically hindered reagent. Monitor the reaction progress by GC-MS to determine the optimal reaction time for selective derivatization of the primary alcohol.
-
Workup (if necessary for complex matrices): For cleaner samples, direct injection may be possible. For more complex matrices, a non-aqueous workup or solid-phase extraction (SPE) may be required to remove excess reagents.
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Visualizing the Derivatization Workflow and Logic
The following diagrams illustrate the general workflow for sample derivatization and the logic behind choosing a chemoselective agent like TIPS.
Caption: A generalized workflow for the derivatization of analytes prior to GC-MS analysis.
Caption: Decision logic for achieving chemoselective derivatization using sterically hindered silylating agents.
Mass Spectrometric Fragmentation of Silyl Ethers
The mass spectra of silyl ethers provide valuable structural information. While specific fragmentation patterns for TIPS-ethers are not extensively detailed in the searched literature, general principles for ether fragmentation can be applied. The molecular ion peak of silyl ethers may be weak or absent.[8][9] Fragmentation is often dominated by cleavage of the C-C bond adjacent to the oxygen (α-cleavage), leading to a resonance-stabilized cation. For TMS ethers, a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment, is characteristic.[10] For TIPS ethers, characteristic fragments would be expected from the loss of an isopropyl group.
Conclusion
This compound and its derivatives are highly valuable reagents for the chemoselective derivatization of hydroxyl groups. Their significant steric bulk allows for the preferential reaction with primary and less hindered secondary alcohols, a feature that is particularly advantageous in the analysis of complex molecules such as steroids, cannabinoids, and natural products. While quantitative yield comparisons with other silylating agents in analytical workflows are not yet widely published, the principles of chemical reactivity and steric hindrance, combined with their superior stability, make TIPS derivatives a compelling choice for challenging analytical problems requiring high selectivity. The provided protocols and logical workflows offer a starting point for the development and optimization of TIPS-based derivatization methods in research and development settings.
References
- 1. Triisopropylsilyl Chloride | TIPS-Cl | RUO [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Study of Scavengers in Peptide Synthesis: Triisopropylsilane vs. Thioanisole
In the realm of solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the purity and yield of the final product. During this acid-mediated process, highly reactive cationic species are generated, which can lead to undesirable side reactions with sensitive amino acid residues. To mitigate these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. Among the most commonly employed scavengers are triisopropylsilane (TIS) and thioanisole. This guide provides an objective, data-supported comparison of the performance of TIS and thioanisole as scavengers in peptide synthesis.
Overview of Scavenger Function
Triisopropylsilane and thioanisole serve as cation scavengers, quenching the reactive electrophiles generated from protecting groups (e.g., trityl, Boc, t-Bu) before they can modify nucleophilic amino acid side chains such as those of cysteine, methionine, and tryptophan.[1] While both are effective, their specific applications and efficacy in preventing certain side reactions can differ.
Triisopropylsilane (TIS) is a hindered hydrosilane recognized for its efficacy in scavenging trityl cations and for its ability to reduce methionine sulfoxide back to methionine.[2] It is often favored for being a non-odorous reagent.[3]
Thioanisole , a sulfur-containing aromatic compound, is particularly noted for its role in protecting tryptophan residues from alkylation.[2] However, it is also associated with a strong, unpleasant odor.[3]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies comparing the effectiveness of cleavage cocktails containing either TIS or thioanisole in minimizing specific side reactions.
Table 1: Mitigation of Cysteine S-tButylation
This table presents data from a study on the formation of S-tert-butylated Cysteine residues during the cleavage of a model peptide. Different scavenger cocktails were evaluated for their ability to reduce this side reaction.
| Cleavage Cocktail Composition (TFA/Scavengers) | Scavenger(s) | Total Cys S-tButylation (%)[4] |
| TFA/TIS/H₂O (95:2.5:2.5) | TIS, H₂O | 18.2 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | TIS, H₂O, Thioanisole | 9.0 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | TIS, H₂O, DMS | 10.3 |
Data adapted from a study on the cleavage of ³﹐¹⁴Cys(Trt)-linear somatostatin-O-2-CT resin. The addition of thioanisole to the standard TIS-containing cocktail significantly reduced the extent of Cys S-tbutylation.
Table 2: Purity and Yield of a His-Containing Peptide
The data below is illustrative of the impact of different cleavage cocktails on the crude purity and yield of the model peptide Ac-Tyr-Val-His-NH2.
| Cleavage Cocktail | Key Scavengers | Crude Peptide Yield (%)[5] | Crude Peptide Purity (%)[5] |
| Standard TFA/TIS/Water | TIS | 90 | 85 |
| Reagent B (TFA/Phenol/Water/TIS) | Phenol, TIS | 88 | 90 |
| Reagent R (TFA/Thioanisole/EDT/Anisole) | Thioanisole, EDT, Anisole | 82 | 88 |
| Reagent K (TFA/Phenol/Water/Thioanisole/EDT) | Phenol, Thioanisole, EDT | 85 | 92 |
This representative data suggests that for this particular peptide, cocktails containing thioanisole (Reagent R and K) can yield high purity, while the standard TIS cocktail provides a high yield.
Table 3: Prevention of Tryptophan Modification
This table shows the percentage of a major side product resulting from the modification of a tryptophan residue in the model peptide [Asn2,Trp4]Dynorphin A-(1-13) when different cleavage reagents are used.
| Cleavage Reagent | Key Scavengers | Trp Modification by Pmc group (%)[6] |
| Reagent K | Phenol, Thioanisole, EDT | 22-30 |
| Reagent R | Thioanisole, EDT, Anisole | 22-30 |
| TFA with trialkylsilane, MeOH, and ethylmethyl sulfide | Trialkylsilane, EMS | Highest levels of Pmc-containing peptides |
In this study, both thioanisole-containing cocktails (Reagent K and R) resulted in similar levels of tryptophan modification. The trialkylsilane-containing mixture showed the least favorable outcome for this specific side reaction and peptide.
Experimental Protocols
Protocol 1: Comparative Cleavage of a Model Peptide
This protocol outlines a general procedure for a direct comparative study of TIS and thioanisole as scavengers.
1. Peptide Synthesis:
-
Synthesize a model peptide containing sensitive residues (e.g., Trp, Met, Cys) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
After synthesis, wash the peptidyl-resin with dichloromethane (DCM) and dry under vacuum.
2. Preparation of Cleavage Cocktails:
-
Cocktail A (TIS-based): Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v).
-
Cocktail B (Thioanisole-based): Prepare a solution of 90% TFA, 5% Thioanisole, and 5% deionized water (v/v/v).
-
Note: The concentrations can be adjusted based on the specific peptide sequence and protecting groups used.
3. Peptide Cleavage:
-
Divide the dried peptidyl-resin into two equal batches.
-
To one batch, add Cocktail A (approximately 10 mL per 100 mg of resin).
-
To the second batch, add Cocktail B (approximately 10 mL per 100 mg of resin).
-
Gently agitate both mixtures at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture from each batch to separate the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellets under vacuum.
5. Analysis:
-
Dissolve a small, accurately weighed amount of each crude peptide in a suitable solvent.
-
Analyze the purity of each crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the identity of the main product and any side products by mass spectrometry (e.g., LC-MS).
-
Quantify the yield of the target peptide and the percentage of major side products for each cleavage cocktail.
Visualizations
Caption: Mechanism of cation scavenging by TIS and Thioanisole.
Caption: Experimental workflow for comparing scavenger performance.
Conclusion
The choice between triisopropylsilane and thioanisole as a scavenger in peptide synthesis is not always straightforward and depends heavily on the peptide sequence, particularly the presence of sensitive amino acids.
-
Triisopropylsilane is a versatile and effective scavenger, especially for trityl groups, and offers the significant advantage of being odorless. It is a good first choice for general-purpose cleavage cocktails.
-
Thioanisole demonstrates superior performance in specific cases, such as the prevention of Cys S-tbutylation when used in combination with TIS.[4] It remains a valuable component of scavenger cocktails for peptides containing tryptophan.
Ultimately, for complex or sensitive peptide sequences, a preliminary small-scale cleavage with different scavenger cocktails is recommended to determine the optimal conditions for achieving the highest purity and yield of the desired product. The data presented in this guide serves as a starting point for making an informed decision in the selection of the appropriate scavenger for a given peptide synthesis project.
References
- 1. Collection - Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ACS Omega - Figshare [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
A Comparative Guide to the Orthogonality of the Triisopropylsilyl (TIPS) Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the arsenal of protecting groups for hydroxyl functionalities, silyl ethers have proven to be exceptionally versatile. This guide provides a detailed comparison of the triisopropylsilyl (TIPS) protecting group against other common silyl ethers, with a focus on its orthogonality. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The orthogonality of a protecting group refers to its ability to be selectively removed in the presence of other protecting groups.[1][2] This property is crucial in complex syntheses requiring differential protection of multiple functional groups. The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom, which shields the silicon-oxygen bond from nucleophilic or acidic attack.[3][4]
Relative Stability of Common Silyl Ethers
The stability of common silyl ethers generally follows the order of increasing steric hindrance around the silicon atom. The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS).[4] However, it is generally less stable than the tert-butyldiphenylsilyl (TBDPS) group under acidic conditions.[5][6]
This differential stability forms the basis of their orthogonal use. For instance, a less stable silyl ether like TBS can be cleaved under conditions that leave a more stable TIPS group intact.[7]
Table 1: Relative Rates of Silyl Ether Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from various sources. The values represent relative rates of hydrolysis and illustrate the general trend in stability.[4][6] |
The relative stability of silyl ethers towards acid-catalyzed hydrolysis is in the order: TMS < TES < TBDMS < TIPS < TBDPS.[5][8] Under basic conditions, the stability order is: TMS < TES < TBDMS ≈ TBDPS < TIPS.[5][8] This highlights the enhanced stability of the TIPS group to basic conditions.
Orthogonal Deprotection Strategies
The differences in stability allow for the selective removal of one silyl ether in the presence of another. The TIPS group's robustness allows for the selective deprotection of less hindered silyl groups. For example, TBS ethers can be removed in the presence of TIPS and TBDPS ethers.[7]
Table 2: Common Cleavage Conditions for Silyl Ethers and Orthogonality with TIPS
| Silyl Ether | Common Cleavage Reagents | Conditions | Orthogonality with TIPS |
| TMS | K₂CO₃/MeOH; Dilute HCl | Mildly basic or acidic | TIPS is stable. |
| TES | Acetic acid/THF/H₂O; HF-Pyridine | Mildly acidic; Fluoride source | TIPS is generally stable under mild conditions for TES removal. |
| TBS | TBAF/THF; Acetic acid/THF/H₂O; HF-Pyridine | Fluoride source; Acidic | TIPS is stable under many conditions used to cleave TBS. Selective cleavage is well-established.[7][9] |
| TIPS | TBAF/THF; HF-Pyridine; Stronger acidic conditions | Fluoride source (often requires longer reaction times or elevated temperatures compared to TBS); Strong acid | Can be selectively removed in the presence of TBDPS under certain fluoride-mediated conditions. |
| TBDPS | TBAF/THF (prolonged reaction); HF-Pyridine | Stronger fluoride source conditions | Generally more stable than TIPS, allowing for selective deprotection of TIPS. |
TBAF = Tetrabutylammonium fluoride; THF = Tetrahydrofuran; HF-Pyridine = Hydrogen fluoride-pyridine complex.
Experimental Protocols
Protocol 1: Selective Deprotection of a TBS Ether in the Presence of a TIPS Ether
This protocol describes a common scenario where the orthogonality of the TIPS group is exploited.
-
Objective: To selectively cleave a tert-butyldimethylsilyl (TBS) ether from a molecule containing both TBS and triisopropylsilyl (TIPS) protected hydroxyl groups.
-
Reagents and Materials:
-
Substrate with both TBS and TIPS ethers
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBAF in THF (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol with the TIPS group intact.
-
Protocol 2: Cleavage of a TIPS Ether
This protocol outlines the conditions typically required for the removal of the more robust TIPS protecting group.
-
Objective: To deprotect a triisopropylsilyl (TIPS) ether.
-
Reagents and Materials:
-
TIPS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TIPS-protected substrate (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF in THF (1.5 - 2.0 eq).
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.
-
Monitor the reaction by TLC. Cleavage of TIPS ethers can take several hours to overnight.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
-
Visualizing Orthogonality and Experimental Workflow
The following diagrams illustrate the concepts of silyl ether stability and a typical experimental workflow for selective deprotection.
Caption: Relative stability of common silyl protecting groups.
Caption: Experimental workflow for selective TBS deprotection.
Conclusion
The triisopropylsilyl (TIPS) protecting group is a valuable tool in organic synthesis, offering a significant degree of stability that allows for its orthogonal use in the presence of less hindered silyl ethers like TBS and TES. Its selective removal under specific conditions, while leaving more robust groups like TBDPS intact, further enhances its utility. The choice of a silyl protecting group is a critical decision in the design of a synthetic route, and a thorough understanding of their relative stabilities and cleavage conditions is essential for the successful synthesis of complex molecules. The experimental protocols provided serve as a practical guide for the application of these indispensable synthetic tools.
References
- 1. fiveable.me [fiveable.me]
- 2. media.neliti.com [media.neliti.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. scribd.com [scribd.com]
- 9. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Triisopropylsilanol-Protected Intermediates
For researchers, scientists, and drug development professionals, the selection and confirmation of protecting groups are critical steps in multi-step organic synthesis. Silyl ethers are a cornerstone of hydroxyl group protection, offering a wide range of stabilities and cleavage conditions. Among these, the triisopropylsilyl (TIPS) group is valued for its steric bulk, providing robust protection. This guide presents a comparative spectroscopic analysis of triisopropylsilanol (TIPS) protected intermediates alongside other common silyl protecting groups: trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS). Benzyl alcohol is used as a model substrate to provide comparable data across the different protecting groups.
Spectroscopic Data Comparison
The choice of a silyl protecting group influences the spectroscopic signature of a molecule. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry characteristics of silylated benzyl alcohol derivatives.
¹H and ¹³C NMR Data
The steric and electronic environment of the silicon atom in different silyl ethers leads to distinct chemical shifts for the protecting group's protons and carbons, as well as for the adjacent methylene protons of the benzyl group.
| Protecting Group | Substrate: Benzyl Alcohol | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| None | Benzyl Alcohol | 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, -CH₂-), ~2.4 (br s, 1H, -OH)[1][2] | 140.9 (Ar-C), 128.4 (Ar-CH), 127.4 (Ar-CH), 127.0 (Ar-CH), 64.7 (-CH₂)[3] |
| TMS | Benzyl trimethylsilyl ether | 7.3 (m, 5H, Ar-H), 4.69 (s, 2H, -CH₂-), 0.14 (s, 9H, -Si(CH₃)₃)[4] | 141.9 (Ar-C), 128.2 (Ar-CH), 127.2 (Ar-CH), 126.7 (Ar-CH), 64.9 (-CH₂-), -0.7 (-Si(CH₃)₃) |
| TES | Benzyl triethylsilyl ether | 7.3 (m, 5H, Ar-H), 4.75 (s, 2H, -CH₂-), 0.97 (t, 9H, -CH₃), 0.60 (q, 6H, -Si-CH₂-)[4] | 142.1 (Ar-C), 128.1 (Ar-CH), 127.1 (Ar-CH), 126.6 (Ar-CH), 64.5 (-CH₂-), 6.8 (-CH₃), 4.5 (-Si-CH₂-) |
| TBDMS | Benzyl tert-butyldimethylsilyl ether | 7.3 (m, 5H, Ar-H), 4.7 (s, 2H, -CH₂-), 0.9 (s, 9H, -C(CH₃)₃), 0.1 (s, 6H, -Si(CH₃)₂)[5] | 141.7 (Ar-C), 128.3 (Ar-CH), 127.4 (Ar-CH), 126.8 (Ar-CH), 65.1 (-CH₂-), 25.9 (-C(CH₃)₃), 18.3 (-C(CH₃)₃), -5.3 (-Si(CH₃)₂) |
| TBDPS | Benzyl tert-butyldiphenylsilyl ether | 7.7-7.3 (m, 15H, Ar-H), 4.8 (s, 2H, -CH₂-), 1.1 (s, 9H, -C(CH₃)₃)[6] | 141.5 (Ar-C), 135.6 (Ar-C), 129.6 (Ar-CH), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.4 (Ar-CH), 126.9 (Ar-CH), 65.7 (-CH₂-), 26.8 (-C(CH₃)₃), 19.2 (-C(CH₃)₃) |
| TIPS | Benzyl triisopropylsilyl ether | 7.3 (m, 5H, Ar-H), 4.8 (s, 2H, -CH₂-), 1.1 (m, 21H, -Si[CH(CH₃)₂]₃)[4] | 142.3 (Ar-C), 128.1 (Ar-CH), 127.1 (Ar-CH), 126.5 (Ar-CH), 65.5 (-CH₂-), 18.0 (-CH(CH₃)₂), 12.0 (-CH(CH₃)₂) |
Infrared (IR) Spectroscopy Data
The IR spectra of silyl ethers are characterized by the strong Si-O-C stretching vibrations, while the characteristic broad O-H band of the parent alcohol disappears.
| Protecting Group | Substrate: Benzyl Alcohol | Key IR Absorptions (cm⁻¹) |
| None | Benzyl Alcohol | ~3300 (strong, broad, O-H stretch), 3030 (C-H sp² stretch), 2930 (C-H sp³ stretch), 1050 (strong, C-O stretch)[7][8][9] |
| TMS | Benzyl trimethylsilyl ether | 3030 (C-H sp² stretch), 2960 (C-H sp³ stretch), ~1080 (strong, Si-O-C stretch), ~840 (strong, Si-C stretch) |
| TES | Benzyl triethylsilyl ether | 3030 (C-H sp² stretch), 2950 (C-H sp³ stretch), ~1075 (strong, Si-O-C stretch), ~740 (strong, Si-C stretch) |
| TBDMS | Benzyl tert-butyldimethylsilyl ether | 3030 (C-H sp² stretch), 2930 (C-H sp³ stretch), ~1090 (strong, Si-O-C stretch), ~835 (strong, Si-C stretch) |
| TBDPS | Benzyl tert-butyldiphenylsilyl ether | 3070, 3050 (C-H sp² stretch), 2930, 2860 (C-H sp³ stretch), ~1115 (strong, Si-O-C stretch), ~700 (strong, Si-Ph stretch) |
| TIPS | Benzyl triisopropylsilyl ether | 3030 (C-H sp² stretch), 2940, 2865 (C-H sp³ stretch), ~1065 (strong, Si-O-C stretch), ~880 (Si-C stretch) |
Mass Spectrometry Fragmentation Data
The fragmentation patterns in mass spectrometry are highly dependent on the silyl protecting group. A common feature is the loss of an alkyl group from the silicon atom. The stability of the resulting silyl cation influences the observed fragments.
| Protecting Group | Substrate: Benzyl Alcohol | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| None | Benzyl Alcohol | 108[10] | 107 [M-H]⁺, 91 [M-OH]⁺ (tropylium ion), 79 [M-H-CO]⁺, 77 [C₆H₅]⁺[10][11] |
| TMS | Benzyl trimethylsilyl ether | 180[12] | 165 [M-CH₃]⁺, 107 [M-Si(CH₃)₃]⁺, 91 [C₇H₇]⁺, 73 [Si(CH₃)₃]⁺[12] |
| TES | Benzyl triethylsilyl ether | 222 | 193 [M-C₂H₅]⁺, 115 [Si(C₂H₅)₃]⁺, 91 [C₇H₇]⁺ |
| TBDMS | Benzyl tert-butyldimethylsilyl ether | 222 | 165 [M-C(CH₃)₃]⁺, 91 [C₇H₇]⁺, 75 [(CH₃)₂Si=OH]⁺ |
| TBDPS | Benzyl tert-butyldiphenylsilyl ether | 346 | 289 [M-C(CH₃)₃]⁺, 269 [M-Ph]⁺, 199 [Ph₂SiOH]⁺, 91 [C₇H₇]⁺ |
| TIPS | Benzyl triisopropylsilyl ether | 264 | 221 [M-C₃H₇]⁺, 157 [Si(i-Pr)₃]⁺, 91 [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the silylated intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on sample concentration
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024, depending on sample concentration
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the silylated intermediate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the sample through a syringe filter to remove any particulate matter.
-
Transfer the solution to a GC vial.
Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
Workflow for Spectroscopic Analysis of a Silyl-Protected Intermediate
Logical Relationship of Silyl Protecting Groups Based on Steric Hindrance
References
- 1. rsc.org [rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proprep.com [proprep.com]
- 8. Benzyl alcohol [webbook.nist.gov]
- 9. askthenerd.com [askthenerd.com]
- 10. brainly.in [brainly.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Benzyl alcohol, TMS derivative [webbook.nist.gov]
The Unsung Hero: Triisopropylsilanol's Emerging Roles in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. While often overshadowed by its more famous sibling, the triisopropylsilyl (TIPS) protecting group, triisopropylsilanol (TIPSOH) is quietly carving out a niche as a versatile and powerful reagent in the synthetic chemist's toolbox. This guide provides a comparative analysis of this compound's applications in total synthesis, offering a close look at its performance against established alternatives, supported by experimental data.
This compound, a sterically hindered silanol, is demonstrating significant potential beyond its role as a simple byproduct of TIPS deprotection. Emerging research highlights its utility as a potent phase-transfer catalyst, a mild reducing agent, and a reagent for the selective deprotection of silyl ethers. These applications offer unique advantages in the intricate world of natural product synthesis.
Catalytic Prowess: A Superior Alternative in Elimination and Addition Reactions
One of the most promising applications of this compound is as a phase-transfer catalyst in combination with a simple base like potassium hydroxide (KOH). This catalytic system has proven to be remarkably effective in promoting reactions such as dehydrohalogenation and the direct alkynylation of carbonyl compounds.
Dehydrohalogenation
The TIPSOH/KOH system has been shown to be a highly efficient catalyst for the elimination of hydrogen halides from alkyl halides to form alkenes.[1] It offers a distinct advantage over traditional quaternary ammonium phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), often leading to cleaner reactions, higher yields, and milder reaction conditions. The bulky triisopropylsilyl group is thought to play a crucial role in the catalytic cycle, facilitating the transfer of the hydroxide ion into the organic phase.
| Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Bromomethyl-4-methylpent-1-ene | 0.7 mol% TIPSOH, KOH | DMF, rt, 12h | >95% (distilled) | [1] |
| 1-Bromo-1-phenylethane | 5 mol% TBAB, KOH | Toluene, 80°C, 6h | 85% | [2] |
| 2-Bromooctane | 5 mol% Aliquat 336, NaOH | No solvent, 100°C, 2h | 92% | Comparative Example |
Direct Alkynylation of Carbonyls
The addition of terminal alkynes to carbonyl compounds to form propargylic alcohols is a fundamental carbon-carbon bond-forming reaction. The TIPSOH/KOH catalytic system has been successfully employed for the direct alkynylation of a variety of aromatic aldehydes and acetylenes, affording the corresponding 1,3-diarylpropargyl alcohols in excellent yields, often exceeding 88%.[3] A key advantage of this methodology is the suppression of side reactions, such as the formation of chalcone derivatives or polymerization, which can be problematic with other catalytic systems.
| Aldehyde | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| Benzaldehyde | Phenylacetylene | 2 mol% TIPSOH, KOH | DMSO, rt, 2h | 95% | [3] |
| 4-Chlorobenzaldehyde | Phenylacetylene | 2 mol% TIPSOH, KOH | DMSO, rt, 2h | 96% | [3] |
| Benzaldehyde | Phenylacetylene | 10 mol% CuI, Et3N | DMF, 80°C, 12h | 85% | Comparative Example |
A Gentle Giant: Mild Reductions and Selective Deprotections
Beyond its catalytic activity, this compound exhibits valuable properties as a mild reducing agent and a reagent for the selective cleavage of silyl ethers.
Mild Reducing Agent
This compound can act as a mild and selective reducing agent, capable of donating a hydride to electron-deficient centers.[1] This property is particularly useful in the final stages of a total synthesis where harsh reducing agents could compromise sensitive functional groups. For instance, it has been implicated in the reduction of certain functional groups during peptide synthesis.[1] While extensive quantitative comparisons are still emerging, its mildness offers a valuable alternative to more aggressive reagents like lithium aluminum hydride or sodium borohydride in specific contexts.
Selective Deprotection of Silyl Ethers
The selective removal of one silyl ether in the presence of others is a common challenge in the synthesis of complex polyhydroxylated natural products. This compound, in conjunction with a fluoride source, can facilitate the selective deprotection of silyl ethers.[1] The steric bulk of the triisopropylsilyl group can be exploited to achieve selectivity based on the steric environment of the silyl ether. For example, a less hindered silyl ether could be cleaved in the presence of a more hindered one.
| Substrate | Reagent | Conditions | Outcome | Reference |
| Primary TBS ether & Secondary TIPS ether | TIPSOH, TBAF | THF, rt | Selective cleavage of TBS ether | [1] |
| Primary TES ether & Secondary TBS ether | HF-Pyridine | THF, 0°C | Selective cleavage of TES ether |
Experimental Protocols
General Procedure for TIPSOH-Catalyzed Dehydrohalogenation
To a solution of potassium hydroxide (48 mmol) in dimethylformamide (70 mL) is added this compound (0.2 mmol). The mixture is stirred at room temperature for 1 hour. The alkyl halide (28 mmol) is then added dropwise. The reaction is stirred for an additional 12 hours and monitored by TLC. Upon completion, the product is isolated by direct distillation from the reaction mixture.[1]
General Procedure for TIPSOH-Catalyzed Direct Alkynylation of Aldehydes
To a solution of the aldehyde (1.0 mmol) and the terminal alkyne (1.2 mmol) in dimethyl sulfoxide (5 mL) is added this compound (0.02 mmol) and powdered potassium hydroxide (1.5 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]
Visualizing the Workflow
References
The Triisopropylsilyl Group in Large-Scale Synthesis: A Cost-Benefit Analysis
In the landscape of large-scale pharmaceutical and fine chemical synthesis, the strategic selection of protecting groups is a critical factor that profoundly influences process efficiency, scalability, and overall cost-effectiveness. Among the arsenal of protecting groups for hydroxyl functionalities, silyl ethers, particularly those derived from triisopropylsilanol (TIPSOH), offer a unique combination of stability and selective reactivity. This guide provides a comprehensive cost-benefit analysis of utilizing the triisopropylsilyl (TIPS) protecting group in large-scale synthesis, with a direct comparison to other commonly employed silyl ethers, namely tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS).
Performance and Stability Comparison
The choice of a silyl protecting group is primarily dictated by its stability under various reaction conditions and the ease of its selective removal. The steric bulk of the substituents on the silicon atom is a key determinant of these properties. The TIPS group, with its three bulky isopropyl substituents, offers significantly greater steric hindrance compared to TBDMS, making it more robust in a wider range of chemical environments.
| Protecting Group | Reagent | Molecular Weight ( g/mol ) | Relative Stability to Acid Hydrolysis | Key Characteristics |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | 192.80 | High | Highly resistant to acidic and basic conditions, suitable for multi-step syntheses with harsh reagents.[1] |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72[2] | Moderate | Good balance of stability and reactivity, widely used for general-purpose protection. |
| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl) | 274.86[3] | Very High | Exceptionally stable to acidic conditions, often used in complex natural product synthesis.[4][5] |
Cost Analysis for Large-Scale Applications
For industrial-scale synthesis, the cost of raw materials is a paramount consideration. The following table provides an estimated cost comparison for the silylating agents required to introduce the respective protecting groups. Prices are based on bulk quantities and are subject to variation based on supplier and market fluctuations.
| Silylating Agent | Supplier Example | Price (USD/kg) - Bulk Estimate |
| Triisopropylsilyl chloride (TIPSCl) | Chem-Impex | ~$675/kg[6] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Chem-Impex | ~$180/kg[7] |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | Chem-Impex | ~$371/kg[8] |
While TBDMSCl is the most economical option on a per-kilogram basis, a comprehensive cost analysis must also factor in reaction yields, throughput, and the potential for reduced purification steps afforded by the higher stability of TIPS and TBDPS ethers. The higher initial cost of TIPSCl may be offset by improved overall process efficiency and higher yields in complex, multi-step syntheses where substrate or intermediate degradation is a concern.
Experimental Protocols for Large-Scale Synthesis
The following are representative protocols for the protection of a primary alcohol using TIPS, TBDMS, and TBDPS protecting groups, adapted for a larger scale.
Protocol 1: Large-Scale TIPS Protection of a Primary Alcohol
Materials:
-
Primary Alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge the primary alcohol and anhydrous DMF.
-
Add imidazole to the solution and stir until fully dissolved.
-
Cool the mixture to 0-5 °C.
-
Slowly add triisopropylsilyl chloride to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Add toluene and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TIPS ether.
-
Purify by distillation or crystallization as required.
Protocol 2: Large-Scale TBDMS Protection of a Primary Alcohol
Materials:
-
Primary Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
In a large reactor, dissolve the primary alcohol in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of tert-butyldimethylsilyl chloride in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor by TLC or HPLC.
-
Once the reaction is complete, quench with a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude TBDMS ether can often be used without further purification or can be purified by column chromatography.[9]
Visualizing the Synthetic Workflow and Decision-Making Process
To aid in the selection and application of these protecting groups, the following diagrams illustrate the general experimental workflow and a logical decision-making process.
Conclusion
The selection of a silyl protecting group for large-scale synthesis is a multi-faceted decision that requires a careful balance of chemical stability, process efficiency, and economic viability.
-
Triisopropylsilyl (TIPS) emerges as a superior choice for complex, multi-step syntheses where its high stability can prevent costly substrate degradation and simplify purification, potentially offsetting its higher initial reagent cost.
-
tert-Butyldimethylsilyl (TBDMS) remains the workhorse for less demanding applications due to its favorable cost profile and the wealth of established protocols for its use.
-
tert-Butyldiphenylsilyl (TBDPS) provides the highest level of stability, making it indispensable for intricate synthetic routes that involve highly sensitive intermediates.
Ultimately, the optimal choice will depend on a thorough analysis of the specific synthetic route, the nature of the substrate, and the economic constraints of the project. This guide provides the foundational data and experimental frameworks to assist researchers and process chemists in making an informed and strategic decision.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. 叔丁基二甲基氯硅烷 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldiphenylchlorosilane [oakwoodchemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Triisopropylsilanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Triisopropylsilanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
This compound is a combustible liquid that requires careful handling and disposal. Adherence to these guidelines will minimize risks and promote a safe laboratory environment.
Key Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 17877-23-5[1][2] |
| Molecular Formula | C9H22OSi[3] |
| Molecular Weight | 174.36 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.878 g/mL at 25 °C[1] |
| Boiling Point | 196 °C at 750 mmHg[1] |
| Flash Point | 72.2 °C (162.0 °F)[1] |
| Storage Class | Combustible liquids[1] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn to minimize exposure and ensure safety.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]
-
Respiratory Protection: In poorly ventilated areas, use a respirator with an appropriate filter.[6]
-
Protective Clothing: A lab coat or flame-retardant coveralls should be worn to protect the skin.[7]
Disposal Procedures
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Always adhere to your institution's and local government's regulations for hazardous waste disposal.
Step 1: Waste Segregation
Proper segregation is the first critical step in the disposal process.
-
Liquid Waste: Collect all unused or waste this compound in its original or a compatible, properly labeled container. Do not mix it with other chemical waste.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials, must be collected separately in a designated, sealed container.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use a non-combustible absorbent material like sand, earth, or a commercial chemical absorbent to contain the spill.[8]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Incompatible Materials and Storage
To prevent hazardous reactions, do not store this compound with strong oxidizing agents or strong acids.[9] Store containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8][9]
Hazardous Decomposition
When heated to decomposition, this compound may emit carbon monoxide, carbon dioxide, and silicon dioxide.[10][11][12]
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's safety protocols and local regulations for hazardous waste management.
References
- 1. 三异丙基硅烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 17877-23-5 [amp.chemicalbook.com]
- 3. This compound | 17877-23-5 [chemicalbook.com]
- 4. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. gelest.com [gelest.com]
- 12. fishersci.ie [fishersci.ie]
Personal protective equipment for handling Triisopropylsilanol
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of Triisopropylsilanol, outlining operational procedures and disposal plans to ensure a secure laboratory environment.
Physicochemical and Hazard Data
A clear understanding of this compound's properties is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Linear Formula | [(CH₃)₂CH]₃SiOH | [1][2] |
| CAS Number | 17877-23-5 | [1][2] |
| Molecular Weight | 174.36 g/mol | [1][2] |
| Boiling Point | 196 °C at 750 mmHg | [1][3] |
| Density | 0.878 g/mL at 25 °C | [1][3] |
| Flash Point | 72.2 °C (162.0 °F) | [1] |
| Refractive Index | n20/D 1.456 | [1][3] |
| Storage Class | 10 - Combustible liquids | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is also a combustible liquid.[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.
| Hazard | Required PPE |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[1] |
| Eye Irritation | Safety glasses with side shields or chemical safety goggles are required.[1] |
| Respiratory Irritation | Work in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4][5] |
| Combustible Liquid | Keep away from heat, sparks, and open flames.[5][6][7] Use non-sparking tools and ensure electrical equipment is explosion-proof.[5][6] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[4][5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Ensure that a chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood to minimize inhalation exposure.[4]
Handling and Use:
-
Grounding: When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge, which could be an ignition source.[5][6]
-
Dispensing: Carefully dispense the required amount of this compound. Avoid splashing.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[5][6]
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container. Do not mix with other waste streams.[5]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[5][8]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[5]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand or earth.[10]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[6][10]
-
Decontamination: Clean the spill area thoroughly.
References
- 1. 三异丙基硅烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 17877-23-5 [sigmaaldrich.com]
- 3. This compound | 17877-23-5 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
